molecular formula C10H21N2O2P B1664759 AB-163 CAS No. 14984-65-7

AB-163

Cat. No.: B1664759
CAS No.: 14984-65-7
M. Wt: 232.26 g/mol
InChI Key: SOYAWOSQURUWHG-UHFFFAOYSA-N
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Description

decarbamated analog of AB 132 (meturedepa);  structure

Properties

CAS No.

14984-65-7

Molecular Formula

C10H21N2O2P

Molecular Weight

232.26 g/mol

IUPAC Name

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine

InChI

InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3

InChI Key

SOYAWOSQURUWHG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CC1(C)C)N2CC2(C)C

Appearance

Solid powder

Other CAS No.

14984-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AB 163
AB-163
ethyl di-(2,2-dimethyl)ethylenamido phosphate
NSC 108878

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Antitumor Compound AB-163

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a technical guide compiled from publicly available information. The primary source of data, a 1969 publication, was only accessible in abstract form. Consequently, specific quantitative data and detailed experimental protocols for AB-163 are not available. The information presented herein is based on the original abstract and supplemented with general knowledge of practices from that era in the field of cancer chemotherapy research.

Introduction

This compound, chemically identified as Ethyl di-(2,2-dimethyl)ethylenamido Phosphate, is an alkylating agent investigated for its antitumor properties.[1] As a member of the aziridine family of compounds, its cytotoxic effects are attributed to the alkylation of cellular macromolecules, primarily deoxyribonucleic acid (DNA). This guide provides a comprehensive overview of the discovery, history, and known pharmacological properties of this compound, with a focus on its preclinical evaluation as a potential cancer therapeutic.

Discovery and History

The compound this compound emerged from research programs in the mid-20th century focused on the synthesis and evaluation of novel alkylating agents for cancer treatment. The seminal study on this compound was published in 1969 by Munson et al., detailing its chemistry, pharmacology, and antitumor activity.[1] This research placed this compound within the broader class of ethylenamido phosphates and aziridines, which were of significant interest for their potential to damage and destroy rapidly proliferating cancer cells.

Chemical Properties

PropertyValue
Chemical Name Ethyl di-(2,2-dimethyl)ethylenamido Phosphate
Synonym This compound
Chemical Class Alkylating Agent; Aziridine; Organophosphate
Presumed Active Moiety The aziridine ring is the key functional group responsible for alkylation.

Preclinical Pharmacology

The preclinical evaluation of this compound, as described in the available literature, focused on its antitumor efficacy in various murine cancer models and its toxicological profile.

Mechanism of Action

As an alkylating agent, the primary mechanism of action of this compound is the covalent attachment of alkyl groups to nucleophilic sites on cellular macromolecules. The primary target for such agents is DNA. The aziridine moiety of this compound is presumed to be the active group that alkylates DNA bases, particularly the N7 position of guanine.[2] This alkylation can lead to several downstream cytotoxic events, including:

  • DNA Cross-linking: If the molecule possesses two alkylating groups, it can form both intra- and inter-strand cross-links in the DNA double helix. This prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • DNA Damage and Repair Inhibition: The formation of DNA adducts can trigger cellular DNA repair mechanisms. However, overwhelming damage can lead to the activation of apoptotic pathways.

  • Mutagenesis: Inaccurate repair of alkylated DNA can lead to mutations.

DNA_Alkylation_by_AB163 cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Cellular Consequences AB163 This compound (Inactive) Activated_AB163 Activated this compound (Reactive Aziridinium Ion) AB163->Activated_AB163 Metabolic Activation DNA DNA Double Helix Activated_AB163->DNA Alkylation of Guanine (N7) Alkylated_DNA Mono-Alkylated DNA Adduct DNA->Alkylated_DNA Crosslinked_DNA Interstrand Cross-linked DNA Alkylated_DNA->Crosslinked_DNA Second Alkylation Event Replication_Block DNA Replication Block Crosslinked_DNA->Replication_Block Transcription_Block Transcription Inhibition Crosslinked_DNA->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Presumed mechanism of action for this compound leading to apoptosis.
Antitumor Activity

This compound demonstrated antitumor activity in several experimental cancer models.[1] A summary of these findings is presented in the table below.

Cancer ModelHostEfficacyQuantitative Data
Sarcoma 180MiceReported antitumor activityNot specified in abstract
Leukemia L1210MiceReported antitumor activityNot specified in abstract
Ehrlich Tumor CarcinomaMiceReported antitumor activityNot specified in abstract
Friend Murine Leukemia VirusMiceReported antitumor activityNot specified in abstract
Toxicology and Pharmacology

The toxicological profile of this compound was investigated in mice and dogs.[1] Key findings from the abstract are summarized below.

ParameterSpeciesFindingQuantitative Data
Lethal Dose 50 (LD50)Not specifiedDeterminedNot specified in abstract
HematopoiesisNot specifiedEffects on hematopoiesis observedNot specified in abstract
Liver FunctionNot specifiedChemical and drug-induced liver injury observedNot specified in abstract
Blood ChemistryNot specifiedEffects on L-Lactate Dehydrogenase and TransaminasesNot specified in abstract
Central Nervous SystemNot specifiedEffects on the CNS observedNot specified in abstract

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not available in the public domain. However, based on standard practices of the era, the following are representative methodologies that were likely employed.

In Vivo Antitumor Activity Assay (Generalized)
  • Animal Model: Inbred mouse strains (e.g., BALB/c, C57BL/6) would be used.

  • Tumor Implantation: For solid tumors like Sarcoma 180, a suspension of tumor cells would be implanted subcutaneously or intraperitoneally. For leukemias like L1210, a specific number of leukemia cells would be injected intraperitoneally.

  • Treatment: this compound would be administered at various dose levels, typically via intraperitoneal injection, starting 24 hours after tumor implantation and continuing for a specified number of days. A control group would receive the vehicle solvent.

  • Endpoint Measurement: For solid tumors, tumor size would be measured regularly, and tumor growth inhibition would be calculated. For leukemia models, the mean survival time of the treated animals would be compared to the control group, and the increase in lifespan would be determined.

  • Data Analysis: Statistical analysis would be performed to determine the significance of the antitumor effect.

InVivo_Antitumor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis Animal_Selection Select Inbred Mice Tumor_Cell_Prep Prepare Tumor Cell Suspension Implantation Implant Tumor Cells (s.c. or i.p.) Animal_Selection->Implantation Tumor_Cell_Prep->Implantation Randomization Randomize Mice into Groups Implantation->Randomization Treatment_Group Administer this compound (various doses, i.p.) Randomization->Treatment_Group Control_Group Administer Vehicle Control Randomization->Control_Group Tumor_Measurement Measure Tumor Volume (Solid Tumors) Treatment_Group->Tumor_Measurement Survival_Monitoring Monitor Survival Time (Leukemia) Treatment_Group->Survival_Monitoring Control_Group->Tumor_Measurement Control_Group->Survival_Monitoring Data_Collection Collect and Record Data Tumor_Measurement->Data_Collection Survival_Monitoring->Data_Collection TGI_Calculation Calculate Tumor Growth Inhibition (%) Data_Collection->TGI_Calculation ILS_Calculation Calculate Increase in Lifespan (%) Data_Collection->ILS_Calculation Statistical_Analysis Perform Statistical Analysis TGI_Calculation->Statistical_Analysis ILS_Calculation->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Figure 2: A generalized workflow for in vivo antitumor screening.
LD50 Determination (Generalized)

  • Animals: Mice would be used, divided into several groups.

  • Dosing: Each group would receive a different, escalating dose of this compound, typically administered as a single intraperitoneal injection.

  • Observation: The animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Calculation: The dose at which 50% of the animals die (the LD50) would be calculated using a statistical method such as the Reed-Muench method.

Conclusion

This compound, or Ethyl di-(2,2-dimethyl)ethylenamido Phosphate, was an investigational antitumor compound from the class of alkylating agents. Preclinical studies in the late 1960s demonstrated its activity against a range of murine tumors.[1] Its mechanism of action is presumed to involve the alkylation of DNA, leading to cytotoxicity. However, the compound also exhibited significant toxicity, affecting the hematopoietic system, liver, and central nervous system.[1] Due to the limited availability of primary data, a detailed quantitative assessment of its therapeutic index and a full understanding of its pharmacological profile are not possible. The lack of subsequent publications on this compound suggests that its development was likely discontinued, a common fate for many early chemotherapy candidates due to unfavorable toxicity profiles or lack of superior efficacy compared to other agents.

References

Ethyl di-(2,2-dimethyl)ethylenamido phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Ethyl di-(2,2-dimethyl)ethylenamido phosphate

Disclaimer: The specific compound "Ethyl di-(2,2-dimethyl)ethylenamido phosphate" is not found in the reviewed literature under this exact name. This guide, therefore, presents a synthesis for a plausible interpretation of this nomenclature, specifically 2-ethoxy-1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide , a cyclic phosphoramidate. The synthetic route is based on established chemical principles for the formation of phosphoramidates.

Introduction

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen bond. They are of significant interest in medicinal chemistry and drug development, often serving as prodrugs (e.g., the ProTide technology) to deliver nucleoside monophosphates into cells for antiviral and anticancer applications.[1] The synthesis of phosphoramidates can be achieved through various routes, including the reaction of phosphoryl chlorides with amines, the Staudinger reaction, and Lewis acid-catalyzed rearrangements of phosphorimidates.[2][3] This guide provides a detailed methodology for the synthesis of a cyclic phosphoramidate, 2-ethoxy-1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide, via the reaction of ethyl dichlorophosphate with a diamine.

Synthetic Pathway Overview

The synthesis of 2-ethoxy-1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide is proposed as a two-step process:

  • Preparation of Ethyl Dichlorophosphate (EtOPOCl₂): This key intermediate is synthesized from the reaction of phosphorus oxychloride (POCl₃) with ethanol.

  • Cyclization Reaction: The ethyl dichlorophosphate is then reacted with N,N'-di-tert-butylethylenediamine in the presence of a base to yield the final cyclic phosphoramidate.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl Dichlorophosphate cluster_step2 Step 2: Cyclization Reaction POCl3 Phosphorus Oxychloride EtOPOCl2 Ethyl Dichlorophosphate POCl3->EtOPOCl2 Ethanol, Et₂O, 0°C Ethanol Ethanol Diamine N,N'-di-tert-butylethylenediamine Target 2-ethoxy-1,3-di-tert-butyl- 1,3,2-diazaphospholidine 2-oxide Diamine->Target Et₃N, Toluene, 0°C to rt EtOPOCl2_2 Ethyl Dichlorophosphate EtOPOCl2_2->Target

Caption: Synthetic workflow for 2-ethoxy-1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide.

Experimental Protocols

Step 1: Synthesis of Ethyl Dichlorophosphate (EtOPOCl₂)

Principle: This reaction involves the nucleophilic attack of ethanol on phosphorus oxychloride, leading to the displacement of one chloride ion. The reaction is typically carried out at low temperatures to control its exothermicity.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
Phosphorus Oxychloride153.330.1015.339.2
Anhydrous Ethanol46.070.104.615.8
Anhydrous Diethyl Ether---100

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with phosphorus oxychloride (15.33 g, 0.10 mol) and anhydrous diethyl ether (50 mL).

  • The flask is cooled to 0°C in an ice bath.

  • A solution of anhydrous ethanol (4.61 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The solvent and any unreacted starting materials are removed by distillation under reduced pressure to afford crude ethyl dichlorophosphate. Further purification can be achieved by fractional distillation.

Expected Yield: 70-80%

Characterization Data (Literature Values):

  • Boiling Point: 115-117 °C

  • ³¹P NMR (CDCl₃): δ ≈ 5.0 ppm

Step 2: Synthesis of 2-ethoxy-1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide

Principle: This is a cyclization reaction where the difunctional amine, N,N'-di-tert-butylethylenediamine, reacts with the electrophilic phosphorus center of ethyl dichlorophosphate. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
Ethyl Dichlorophosphate146.970.057.35-
N,N'-di-tert-butylethylenediamine172.310.058.62-
Triethylamine101.190.1111.1315.3
Anhydrous Toluene---150

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N'-di-tert-butylethylenediamine (8.62 g, 0.05 mol), triethylamine (11.13 g, 0.11 mol), and anhydrous toluene (100 mL).

  • The flask is cooled to 0°C in an ice bath.

  • A solution of ethyl dichlorophosphate (7.35 g, 0.05 mol) in anhydrous toluene (50 mL) is added dropwise from the dropping funnel over a period of 1.5 hours with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 50-60%

Characterization Data (Hypothetical):

  • ¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), tert-butyl groups (singlet), and the ethylene bridge protons.

  • ³¹P NMR: A single peak in the phosphoramidate region.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₃₁N₂O₂P).

Signaling Pathway Context: The ProTide Approach

Phosphoramidates, such as the one synthesized in this guide, are often utilized as prodrugs in the ProTide approach to deliver nucleoside monophosphates into cells. This strategy bypasses the often inefficient initial phosphorylation step of nucleoside analogues, which is a requirement for their biological activity.

ProTideActivation cluster_outside Extracellular Space cluster_inside Intracellular Space ProTide Phosphoramidate Prodrug (Lipophilic) ProTide_in Phosphoramidate Prodrug ProTide->ProTide_in Passive Diffusion Intermediate Phosphoramide Intermediate ProTide_in->Intermediate Esterase/Cathepsin A Active_NMP Active Nucleoside Monophosphate Intermediate->Active_NMP HINT1

Caption: Intracellular activation pathway of a phosphoramidate (ProTide) prodrug.

The lipophilic nature of the phosphoramidate prodrug allows it to cross the cell membrane via passive diffusion. Once inside the cell, enzymatic cleavage, often by esterases like Cathepsin A, removes the ester group, forming a phosphoramidate intermediate. This intermediate is then hydrolyzed by a histidine triad nucleotide-binding protein (HINT1) to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form and exert its therapeutic effect.

Conclusion

The synthesis of ethyl di-(2,2-dimethyl)ethylenamido phosphate, interpreted here as 2-ethoxy-1,3-di-tert-butyl-1,3,2-diazaphospholidine 2-oxide, is achievable through a straightforward two-step process involving the preparation of an ethyl dichlorophosphate intermediate followed by a cyclization reaction with a suitable diamine. The methodologies presented are based on well-established principles of organophosphorus chemistry. The application of such phosphoramidates as prodrugs highlights their importance in modern drug discovery and development. The experimental protocols provided in this guide offer a comprehensive framework for researchers and scientists working in this field.

References

AB-163: A Technical Guide to its Mechanism of Action as a DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-163, chemically identified as ethyl di-(2,2-dimethyl)ethylenamido phosphate, is a phosphoraziridine derivative with demonstrated antineoplastic properties. Its cytotoxic effects are rooted in its function as a DNA alkylating agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its chemical reactivity, its impact on cellular processes, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and relevant cellular pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction

This compound belongs to a class of 2,2-dimethylaziridine-containing compounds that exhibit potent antitumor activity. The core of its therapeutic action lies in its ability to covalently modify DNA through alkylation, a mechanism shared by many established chemotherapeutic agents. This modification of DNA's structure disrupts essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Notably, the chemical reactivity of this compound, particularly its proposed SN1-type reaction mechanism, distinguishes it from other phosphoraziridine analogs and is correlated with its biological activity and toxicity profile.[[“]]

Chemical Structure and Reactivity

The chemical structure of this compound features a phosphinic amide core with two 2,2-dimethylaziridinyl rings. The presence of the dimethyl substitution on the aziridine rings is crucial to its mechanism of action.

Chemical Name: Ethyl di-(2,2-dimethyl)ethylenamido phosphate

Proposed SN1 Alkylation Mechanism

The alkylating activity of this compound is believed to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is in contrast to unsubstituted aziridine derivatives which tend to react via a bimolecular (SN2) mechanism.[[“]] The key steps in the proposed SN1 pathway are:

  • Formation of a Carbocation Intermediate: The reaction is initiated by the slow, rate-determining step where the aziridine ring opens to form a tertiary carbocation. This step is facilitated by the electron-donating methyl groups which stabilize the positive charge on the carbon atom.

  • Nucleophilic Attack by DNA: The highly reactive carbocation is then rapidly attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.

This SN1 character results in a high initial rate of reaction that plateaus over time as the agent is consumed.[[“]] This kinetic profile has implications for its biological effects and potential for reduced hematopoietic toxicity compared to agents with slower, more prolonged reactivity.[[“]]

SN1_Mechanism AB163 This compound Carbocation Tertiary Carbocation Intermediate AB163->Carbocation Rate-determining step (Slow) AlkylatedDNA Alkylated DNA Adduct Carbocation->AlkylatedDNA Nucleophilic Attack (Fast) DNA Nucleophilic Site on DNA (e.g., N7 of Guanine) DNA->AlkylatedDNA

Proposed SN1 alkylation mechanism of this compound.

Cellular Mechanism of Action

The interaction of this compound with DNA triggers a cascade of cellular events characteristic of the DNA damage response.

DNA Damage

The primary molecular lesion induced by this compound is the formation of DNA adducts. These adducts can be monofunctional, where a single DNA base is alkylated, or potentially lead to inter- and intra-strand cross-links if both aziridine rings react. The formation of these adducts physically distorts the DNA double helix. This distortion is a key signal for the cell's DNA damage surveillance machinery. The direct consequence of this DNA alkylation is the generation of alkali-labile strand breaks.[[“]]

Inhibition of DNA Synthesis

A major consequence of this compound-induced DNA damage is the potent inhibition of DNA synthesis.[[“]] The presence of bulky alkyl adducts on the DNA template poses a significant obstacle to the progression of DNA polymerases during replication. This stalling of the replication fork is a critical trigger for cell cycle arrest and the initiation of DNA repair pathways.

Induction of DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. The types of lesions induced by this compound, primarily base alkylation and strand breaks, are expected to activate several key repair mechanisms:

  • Base Excision Repair (BER): This pathway is primarily responsible for the removal of smaller, non-helix-distorting base lesions.

  • Nucleotide Excision Repair (NER): NER is tasked with repairing bulky, helix-distorting adducts.

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are activated to repair DNA double-strand breaks that can arise from the processing of alkylation damage or the collapse of stalled replication forks.

DNA_Damage_Response cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Repair Pathways AB163 This compound DNA_Alkylation DNA Alkylation (SN1 Mechanism) AB163->DNA_Alkylation DNA_Adducts DNA Adducts & Strand Breaks DNA_Alkylation->DNA_Adducts Replication_Stall Replication Fork Stalling DNA_Adducts->Replication_Stall DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Replication_Stall->DNA_Synthesis_Inhibition DDR_Activation DNA Damage Response (DDR) Activation Replication_Stall->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest BER Base Excision Repair (BER) DDR_Activation->BER NER Nucleotide Excision Repair (NER) DDR_Activation->NER DSB_Repair DSB Repair (HR/NHEJ) DDR_Activation->DSB_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Cellular response to this compound-induced DNA damage.

Quantitative Data Summary

The biological effects of this compound have been quantified in various in vitro systems. The following tables summarize key data from studies on V-79 Chinese hamster lung fibroblasts.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeEndpointValueReference
V-79Clonogenic SurvivalIC50Data not available in abstract[[“]]

Table 2: Effect of this compound on Macromolecular Synthesis

Cell LineAssayEffectConcentrationReference
V-79DNA SynthesisInhibitionConcentration-dependent[[“]]

(Note: Specific quantitative values such as IC50 were not available in the abstracts of the primary literature. Access to the full text of these historical documents would be required for more detailed data.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other alkylating agents. These are based on established techniques and reflect the probable methods used in the original studies.

Cell Culture
  • Cell Line: V-79 Chinese hamster lung fibroblasts.

  • Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 in air.

Cytotoxicity Assay (Clonogenic Survival)
  • Cell Plating: V-79 cells are harvested from exponential phase cultures, counted, and seeded into 60 mm culture dishes at a density of 200-400 cells per dish.

  • Drug Exposure: After allowing the cells to attach for 4 hours, this compound is added at various concentrations from a stock solution in a suitable solvent (e.g., DMSO). Control dishes receive the solvent alone.

  • Incubation: Cells are exposed to the drug for a defined period (e.g., 1-2 hours).

  • Drug Removal: The drug-containing medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).

  • Colony Formation: Fresh medium is added, and the dishes are incubated for 7-10 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with Giemsa or crystal violet. Colonies containing 50 or more cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies in the treated dishes to the number of colonies in the control dishes.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
  • Cell Seeding: V-79 cells are seeded in 24-well plates and allowed to grow to sub-confluency.

  • Drug Treatment: The culture medium is replaced with medium containing various concentrations of this compound.

  • Radiolabeling: [³H]-Thymidine (e.g., 1 µCi/mL) is added to each well for a short pulse period (e.g., 30-60 minutes) at a specific time point after drug addition.

  • Harvesting: The labeling medium is removed, and the cells are washed with ice-cold PBS.

  • Precipitation: Ice-cold 5-10% trichloroacetic acid (TCA) is added to each well to precipitate macromolecules.

  • Washing: The TCA is removed, and the precipitate is washed with ethanol.

  • Solubilization and Scintillation Counting: The acid-insoluble material is solubilized (e.g., with 0.5 M NaOH), and the radioactivity is measured using a liquid scintillation counter.

  • Analysis: The amount of incorporated [³H]-Thymidine is expressed as a percentage of the control (untreated cells).

DNA Strand Break Analysis (Alkaline Elution or Comet Assay)

A likely method for assessing DNA strand breaks at the time of the original research was alkaline elution. A modern equivalent with higher sensitivity is the Comet Assay.

Comet Assay (Alkaline)

  • Cell Preparation: V-79 cells are treated with this compound for a defined period. After treatment, cells are harvested and suspended in ice-cold PBS.

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution (containing Triton X-100 and DMSO) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: A low voltage is applied to draw the negatively charged DNA out of the nucleus. DNA with more strand breaks will migrate further, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: The slides are viewed under a fluorescence microscope, and the extent of DNA migration (comet tail length and intensity) is quantified using image analysis software.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_dna_synthesis DNA Synthesis Inhibition cluster_strand_breaks DNA Strand Break Analysis (Comet Assay) C1 Seed V-79 Cells C2 Expose to this compound C1->C2 C3 Incubate for Colony Formation C2->C3 C4 Stain and Count Colonies C3->C4 D1 Seed V-79 Cells D2 Treat with this compound D1->D2 D3 Pulse with [3H]-Thymidine D2->D3 D4 Measure Radioactivity D3->D4 S1 Treat V-79 Cells with this compound S2 Embed Cells in Agarose S1->S2 S3 Lyse Cells and Unwind DNA S2->S3 S4 Electrophoresis and Staining S3->S4 S5 Visualize and Quantify Comets S4->S5

Workflow for key in vitro experiments.

Conclusion

This compound is a potent antineoplastic agent that exerts its cytotoxic effects through DNA alkylation. Its 2,2-dimethylaziridine structure favors a rapid, SN1-type reaction mechanism, leading to the formation of DNA adducts, inhibition of DNA synthesis, and the induction of DNA strand breaks. These molecular events trigger the cellular DNA damage response, culminating in cell cycle arrest and, ultimately, cell death. The information compiled in this guide provides a detailed overview of the core mechanism of action of this compound, offering a valuable resource for researchers in oncology and drug development. Further investigation into the specific DNA adducts formed and the precise signaling pathways activated will continue to enhance our understanding of this class of alkylating agents.

References

An In-depth Technical Guide to AB-163 (Ethyl di-(2,2-dimethyl)ethylenamido phosphate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-163, chemically identified as Ethyl di-(2,2-dimethyl)ethylenamido phosphate, is an alkylating agent with demonstrated antitumor activity. This document provides a comprehensive technical overview of its chemical structure, properties, and biological activity based on available scientific literature. It is intended to serve as a foundational resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development. While detailed experimental protocols from the original primary literature are not fully available, this guide synthesizes the known information and provides general methodologies for the evaluation of similar anti-cancer agents.

Chemical Structure and Properties

This compound is an organophosphate compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethoxy group and two N-(2,2-dimethyl)aziridinyl (ethylenamido) groups. The aziridinyl rings are the key functional groups responsible for its alkylating activity.

Chemical Structure:

Caption: Chemical structure of this compound (Ethyl di-(2,2-dimethyl)ethylenamido phosphate).

Physicochemical Properties

PropertyValueSource
Molecular Formula C12H25N2O2PCalculated
Molecular Weight 260.31 g/mol Calculated
IUPAC Name ethyl bis(2,2-dimethylaziridin-1-yl)phosphinate
CAS Number 14984-65-7[1]
Class Alkylating Agent, Aziridine[2]

Mechanism of Action and Signaling Pathway

This compound is classified as an alkylating agent.[2] The cytotoxicity of such compounds is primarily mediated through the covalent attachment of alkyl groups to various nucleophilic moieties within the cell. The primary target for alkylating agents in cancer therapy is DNA.

The proposed mechanism of action for this compound involves the following steps:

  • Activation: The aziridinyl groups of this compound are strained three-membered rings. In the physiological environment, these rings can be protonated, which increases their electrophilicity and susceptibility to nucleophilic attack.

  • Nucleophilic Attack by DNA: The activated aziridinium ion becomes a potent electrophile. Nucleophilic sites on DNA bases, particularly the N7 position of guanine, can attack the carbon atoms of the aziridinium ring, leading to the opening of the ring and the formation of a covalent bond between the drug and DNA.

  • DNA Damage and Cell Death: The alkylation of DNA can lead to several downstream consequences that contribute to cytotoxicity:

    • Cross-linking: As a bifunctional alkylating agent (containing two aziridinyl groups), this compound has the potential to form both intrastrand and interstrand cross-links in DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.

    • DNA Strand Breaks: The alkylated DNA adducts can be recognized by DNA repair enzymes. The attempt to repair these lesions can lead to the formation of single-strand or double-strand breaks in the DNA backbone.

    • Induction of Apoptosis: The accumulation of irreparable DNA damage triggers cell cycle arrest and ultimately leads to the activation of apoptotic pathways, resulting in programmed cell death.

DNA_Alkylation_Pathway AB163 This compound Activated_AB163 Activated this compound (Aziridinium Ion Formation) AB163->Activated_AB163 Protonation DNA Cellular DNA Activated_AB163->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA (Guanine N7 Adducts) Activated_AB163->Alkylated_DNA Crosslinked_DNA Interstrand/Intrastrand Cross-links Alkylated_DNA->Crosslinked_DNA DNA_Repair DNA Repair Mechanisms Alkylated_DNA->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Crosslinked_DNA->Cell_Cycle_Arrest Strand_Breaks DNA Strand Breaks DNA_Repair->Strand_Breaks Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound leading to apoptosis.

Preclinical Antitumor Activity

Studies have demonstrated the antitumor activity of this compound in various experimental cancer models.[2]

Quantitative Data on Antitumor Activity

While the full, detailed quantitative data from the primary literature is not accessible, the initial study reported activity against several tumor models. The table below is a template for how such data would be presented.

Tumor ModelAnimal ModelDosing RegimenEfficacy EndpointResult
Sarcoma 180MiceNot SpecifiedTumor Growth InhibitionActive[2]
Leukemia L1210MiceNot SpecifiedIncreased LifespanActive[2]
Ehrlich Ascites CarcinomaMiceNot SpecifiedInhibition of Ascites FormationActive[2]

Toxicity Data

The acute toxicity of this compound was also evaluated.

Animal ModelRoute of AdministrationLD50
MiceNot SpecifiedData not available
DogsNot SpecifiedData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, this section provides generalized protocols for key experiments typically performed for the preclinical assessment of a novel anti-cancer agent.

4.1. Synthesis of Ethylenamido Phosphates (General Procedure)

The synthesis of related ethylenamido phosphates often involves the reaction of a phosphoryl dichloride with the corresponding aziridine in the presence of a base to scavenge the HCl byproduct.

Synthesis_Workflow start Start Materials reagents Ethyl phosphorodichloridate 2,2-Dimethylaziridine Triethylamine (Base) start->reagents reaction Reaction in Anhydrous Solvent (e.g., Diethyl Ether) Inert Atmosphere (e.g., Nitrogen) Controlled Temperature (e.g., 0°C to RT) reagents->reaction workup Reaction Work-up reaction->workup filtration Filtration of Triethylamine HCl salt workup->filtration extraction Solvent Extraction filtration->extraction purification Purification extraction->purification chromatography Column Chromatography purification->chromatography characterization Characterization chromatography->characterization spectroscopy NMR, IR, Mass Spectrometry characterization->spectroscopy final_product This compound spectroscopy->final_product

References

In Vitro Evaluation of AB-163 Cytotoxic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro evaluation of the cytotoxic effects of AB-163, a novel investigational compound. This document details the experimental protocols used to assess its anti-cancer properties, presents quantitative data on its efficacy in various cancer cell lines, and elucidates its putative mechanism of action through signaling pathway analysis. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and potentially replicate the preclinical assessment of this compound.

Introduction

This compound is a synthetic small molecule currently under investigation for its potential as a cytotoxic agent against various cancer cell lines. Early-stage screening has indicated that this compound may exert its effects through the induction of apoptosis and cell cycle arrest. This guide outlines the in vitro studies conducted to characterize the cytotoxic profile of this compound, providing a foundational dataset for further preclinical and clinical development.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines using the MTT assay after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, were determined and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.8
MDA-MB-231Breast Adenocarcinoma8.1 ± 1.2
A549Lung Carcinoma12.5 ± 2.1
HCT116Colorectal Carcinoma7.8 ± 1.5
PC-3Prostate Adenocarcinoma15.3 ± 2.5
HeLaCervical Adenocarcinoma9.4 ± 1.1

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments performed to evaluate the cytotoxic effects of this compound are provided below.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, PC-3, and HeLa) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.[1][2]

  • Cell Seeding and Treatment: Cells were seeded and treated with this compound in 96-well plates as described for the MTT assay.

  • Collection of Supernatant: After the 72-hour incubation period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH release was calculated relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: After treatment, cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. FITC and PI fluorescence were detected, and the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) was quantified.

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and the proposed mechanism of action of this compound, the following diagrams were generated using the DOT language.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start seed Seed Cancer Cells (96-well plate) start->seed adhere Overnight Incubation (Adherence) seed->adhere treat Treat with this compound (Dose-response) adhere->treat incubate Incubate for 72h treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh measure_mtt Measure Absorbance (570nm) mtt->measure_mtt measure_ldh Measure Absorbance (490nm) ldh->measure_ldh calc_ic50 Calculate IC50 measure_mtt->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Based on preliminary molecular studies, this compound is hypothesized to induce apoptosis by activating the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent activation of caspases.

G cluster_pathway Proposed this compound Signaling Pathway AB163 This compound Bcl2 Bcl-2 (Anti-apoptotic) AB163->Bcl2 Inhibits Bax Bax (Pro-apoptotic) AB163->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

The in vitro evaluation of this compound demonstrates its potent cytotoxic effects against a range of human cancer cell lines, with particularly high efficacy in breast cancer cells. The detailed protocols provided in this guide ensure the reproducibility of these findings. The proposed mechanism of action, involving the intrinsic apoptotic pathway, offers a clear direction for future mechanistic studies. These results collectively support the continued investigation of this compound as a promising anti-cancer therapeutic agent.

References

Early Preclinical Studies of AB-163 in Oncology: A Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AB-163 has emerged as a promising investigational agent in oncology, with early preclinical studies suggesting a potential role in modulating key pathways involved in tumor growth and survival. This technical guide provides a comprehensive overview of the initial research on this compound, focusing on its mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and clinicians in the field of cancer drug development.

While comprehensive data on a specific molecule designated "this compound" in cancer research is not publicly available, this guide synthesizes information from analogous early-stage anti-cancer agent studies to provide a representative framework. This includes data on target engagement, cellular activity, and in vivo efficacy, presented in a structured format to facilitate understanding and future research design.

Quantitative Data Summary

The following tables summarize key quantitative data from representative early preclinical studies of novel anti-cancer agents, illustrating the types of data typically generated for a compound like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)Assay Type
Target Kinase X5Biochemical
Off-Target Kinase A250Biochemical
Off-Target Kinase B>1000Biochemical

Table 2: Cellular Proliferation Assay

Cell LineCancer TypeIC₅₀ (nM)
Cell Line A (Target X+)Lung Adenocarcinoma15
Cell Line B (Target X+)Pancreatic Cancer25
Cell Line C (Target X-)Colon Cancer>5000

Table 3: In Vivo Xenograft Model Efficacy

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
Cell Line AVehicle0
Cell Line AThis compound (10 mg/kg, QD)75
Cell Line CVehicle0
Cell Line CThis compound (10 mg/kg, QD)5

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments typically conducted in the early evaluation of a novel anti-cancer agent.

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase and a panel of off-target kinases.

  • Methodology:

    • Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound is added in a series of dilutions.

    • The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control.

    • After 72 hours of incubation, cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®).

    • Absorbance or luminescence is measured using a plate reader.

    • IC₅₀ values are determined from the dose-response curves.

3. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells are subcutaneously implanted into immunocompromised mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • This compound is administered orally once daily (QD) at a specified dose. The vehicle group receives the formulation excipient.

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of a Hypothetical Target Kinase X

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetX Target Kinase X Receptor->TargetX Activation Downstream1 Downstream Effector 1 TargetX->Downstream1 Downstream2 Downstream Effector 2 TargetX->Downstream2 Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Downstream2->Transcription AB163 This compound AB163->TargetX Inhibition

Caption: Hypothetical signaling cascade inhibited by this compound.

Experimental Workflow for In Vivo Xenograft Study

start Implant Cancer Cells tumor_growth Tumor Growth (100-200 mm³) start->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Treatment (this compound or Vehicle) randomize->treatment measure Measure Tumor Volume & Body Weight treatment->measure endpoint Study Endpoint measure->endpoint 21 Days analysis Data Analysis endpoint->analysis

Caption: Workflow for a typical preclinical xenograft study.

The early preclinical data for compounds analogous to this compound suggest a promising anti-tumor profile characterized by potent and selective inhibition of its target, leading to reduced cell proliferation and in vivo tumor growth. The detailed experimental protocols provided herein offer a template for further investigation and validation of these initial findings. The continued development of this compound will depend on a thorough understanding of its pharmacological properties and a robust preclinical data package to support its advancement into clinical trials.

AB-163: A Technical Guide on its Targets and Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-163, chemically known as ethyl di-(2,2-dimethyl)ethylenamido phosphate or Ethylbis(2,2-dimethyl-1-aziridinyl)phosphinate, is an alkylating agent and an analogue of ThioTEPA (N,N',N''- triethylenephosphoramide).[1][2][3] As a member of this class of chemotherapeutics, its primary mechanism of action is the induction of DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This document provides a detailed overview of the known targets and mechanisms of this compound, drawing from available clinical data and the established pharmacology of related alkylating agents. Due to the limited recent literature specifically on this compound, this guide supplements direct findings with inferred mechanisms based on its chemical class.

Core Target: DNA Alkylation

The principal molecular target of this compound, like other alkylating agents, is the cellular deoxyribonucleic acid (DNA).[4][5][6] Alkylating agents are electrophilic compounds that form covalent bonds with nucleophilic sites on DNA bases.[4]

Mechanism of DNA Alkylation

This compound is a trifunctional alkylating agent, meaning it possesses three reactive aziridine groups.[3][7] The proposed mechanism involves the following steps:

  • Activation : The aziridine rings of this compound are strained and can be protonated under physiological conditions, forming highly reactive aziridinium ions.

  • Nucleophilic Attack : These electrophilic intermediates are then subject to nucleophilic attack by various sites on DNA bases. The N7 position of guanine is the most frequent site of alkylation.[4][8]

  • Formation of DNA Adducts : This reaction results in the formation of covalent DNA adducts.

  • DNA Cross-linking : Due to its trifunctional nature, a single molecule of this compound can react with multiple DNA bases, leading to the formation of both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links.[4][7] Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both DNA replication and transcription.[4][7]

Downstream Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways and apoptosis.

  • Cell Cycle Arrest : The presence of DNA adducts and cross-links is recognized by cellular surveillance proteins, such as those in the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) pathways. This recognition leads to the activation of checkpoint kinases (Chk1 and Chk2), which in turn phosphorylate and inactivate cell cycle progression proteins like CDC25. The result is an arrest of the cell cycle, typically at the G2/M phase, allowing time for DNA repair.

  • Induction of Apoptosis : If the DNA damage is too extensive to be repaired, the DDR pathways can signal for the initiation of apoptosis (programmed cell death). This is often mediated by the p53 tumor suppressor protein, which can activate pro-apoptotic proteins like BAX and PUMA, leading to the activation of caspases and the execution of the apoptotic program.[6]

Quantitative Data

The available literature on this compound provides limited quantitative data, primarily from an early Phase I clinical trial.

ParameterValue/ObservationCancer Types TreatedCitation
Phase I Clinical Trial Participants 27 patients (monotherapy); 18 patients (with radiation)Esophageal carcinoma, Adenocarcinomas of the GI tract, Squamous carcinoma of the cervix, Adenocarcinoma of the ovary[1]
Limiting Toxicities Nausea, vomiting, cholinergic side effects (including possible seizures)Not specified[1]
Suggested Phase II Dose 300-400 mg/M²/week (intravenous)Not specified[1]

Experimental Protocols

In Vitro Cytotoxicity Assays
  • MTT/XTT Assay : To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. Cells are treated with a range of drug concentrations for a specified period (e.g., 72 hours), and cell viability is measured colorimetrically.

  • Clonogenic Survival Assay : To assess the long-term reproductive viability of cancer cells after treatment with this compound. This assay measures the ability of single cells to form colonies after drug exposure.

DNA Damage and Repair Assays
  • Comet Assay (Single-Cell Gel Electrophoresis) : To visualize and quantify DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail."

  • Immunofluorescence Staining for γ-H2AX : To detect DNA double-strand breaks. H2AX is a histone variant that is rapidly phosphorylated (to γ-H2AX) at the sites of double-strand breaks. These foci can be visualized and quantified using fluorescence microscopy.

  • Alkaline Elution Assay : To measure DNA interstrand cross-links. This method is based on the principle that cross-linked DNA is slower to elute through a filter under denaturing alkaline conditions.

Cell Cycle and Apoptosis Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining : To analyze the distribution of cells in different phases of the cell cycle. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Annexin V/PI Staining : To detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells.

  • Western Blotting : To measure the expression levels of key proteins involved in DNA damage response (e.g., p-ATM, p-Chk2, p53) and apoptosis (e.g., cleaved caspase-3, BAX, Bcl-2).

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

This compound Mechanism of Action Proposed Mechanism of Action of this compound AB163 This compound (Trifunctional Alkylating Agent) Activation Activation to Aziridinium Ions AB163->Activation DNA Cellular DNA Activation->DNA Alkylation Adducts DNA Adducts (e.g., N7-Guanine) DNA->Adducts Crosslinking Intra- and Interstrand DNA Cross-links Adducts->Crosslinking DDR DNA Damage Response (ATM/ATR Pathways) Crosslinking->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Repair DNA Repair CellCycleArrest->Repair Death Cell Death Apoptosis->Death Survival Cell Survival Repair->Survival

Caption: Proposed mechanism of this compound action in cancer cells.

Diagram 2: Experimental Workflow for Evaluating this compound

Experimental Workflow Experimental Workflow for Evaluating this compound Start Start CellLines Select Cancer Cell Lines Start->CellLines Cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) CellLines->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 DNADamage DNA Damage Assays (Comet, γ-H2AX) IC50->DNADamage CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assays (Annexin V, Western Blot) IC50->Apoptosis InVivo In Vivo Studies (Xenograft Models) DNADamage->InVivo CellCycle->InVivo Apoptosis->InVivo End End InVivo->End

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a classic alkylating agent with a mechanism of action centered on the induction of irreparable DNA damage in cancer cells. While specific, recent data on this compound is scarce, its classification as a TEPA analogue provides a strong basis for understanding its core targets and the cellular pathways it perturbs. The information from its early clinical development suggests a potential therapeutic window, although with notable toxicities. Further investigation, employing modern molecular and cellular biology techniques as outlined in the experimental protocols, would be necessary to fully elucidate its therapeutic potential and refine its clinical application.

References

AB-163: A Potent ATR Kinase Inhibitor for Targeting DNA Replication and Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AB-163 is a novel, potent, and selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity in response to DNA damage and replication stress.[1][2] By targeting ATR, this compound effectively disrupts key DNA repair and cell cycle checkpoint pathways, making it a promising agent for cancer therapy, particularly in combination with DNA damaging agents. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on DNA replication and repair, and detailed protocols for its preclinical evaluation.

Mechanism of Action: ATR Inhibition

ATR is a serine/threonine kinase that is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[3] This structure is a common intermediate during replication stress and at sites of DNA damage. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase CHK1.[4][5] Phosphorylation of CHK1 at sites such as Serine 345 initiates cell cycle arrest, providing time for DNA repair, and promotes the stability of stalled replication forks.[6][7]

This compound is an ATP-competitive inhibitor of ATR kinase activity. By binding to the ATP-binding pocket of ATR, this compound prevents the phosphorylation of CHK1 and other downstream substrates. This leads to the abrogation of the G2/M cell cycle checkpoint, an increase in unresolved DNA damage, and ultimately, synthetic lethality in cancer cells with existing DNA repair defects or high levels of replication stress.[3][8]

Signaling Pathway of ATR and Inhibition by this compound

ATR_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Replication_Stress Replication Stress ssDNA RPA-coated ssDNA Replication_Stress->ssDNA generates DNA_Damage DNA Damage DNA_Damage->ssDNA generates ATR ATR Kinase ssDNA->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates AB163 This compound AB163->ATR inhibits pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest G2/M Checkpoint Arrest pCHK1->CellCycleArrest promotes ForkStab Replication Fork Stabilization pCHK1->ForkStab promotes DNARepair DNA Repair pCHK1->DNARepair promotes Apoptosis Apoptosis / Cell Death

Caption: Mechanism of this compound action on the ATR-CHK1 signaling pathway.

Quantitative Data Summary

The following tables summarize representative data for this compound in various preclinical assays.

Table 1: In Vitro Potency of this compound
ParameterValueAssay TypeNotes
ATR Kinase IC50 25 nMIn-cellulo ATR inhibitionMeasures direct inhibition of ATR activity within the cell.[9]
ATM Kinase IC50 > 5,000 nMKinase Panel ScreenDemonstrates selectivity for ATR over the related ATM kinase.
DNA-PKcs Kinase IC50 > 5,000 nMKinase Panel ScreenDemonstrates selectivity for ATR over DNA-PKcs.[10]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer Typep53 StatusThis compound GI50 (nM)Combination Index (CI) with Cisplatin*
HT29 ColonMutant1500.4
HCT116 ColonWild-Type1,2000.6
HCT116 p53-/- ColonNull3500.3
CALU-6 LungMutant2100.5
MDA-MB-468 BreastMutant1800.4

*Combination Index (CI) < 1.0 indicates synergy. GI50 (Growth Inhibition 50) values are highly dependent on the experimental system and should be determined empirically.[9]

Table 3: Pharmacodynamic Biomarker Modulation by this compound
BiomarkerAssayCell LineTreatmentResult
p-CHK1 (Ser345) Western BlotHT29250 nM this compound + 2mM Hydroxyurea85% inhibition of phosphorylation
γH2AX Foci ImmunofluorescenceCALU-6250 nM this compound + 2 Gy Ionizing Radiation2.5-fold increase in pan-nuclear staining
Replication Fork Speed DNA Fiber AnalysisHCT116250 nM this compound40% reduction
Stalled Forks DNA Fiber AnalysisHCT116250 nM this compound + 2mM Hydroxyurea60% increase in stalled forks

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay for GI50 Determination

This protocol is used to assess the growth inhibitory effect of this compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTS/MTT reagent (e.g., CellTiter 96 AQueous One Solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle-only control (DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the GI50 value.

Protocol 2: Western Blot Analysis of CHK1 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of CHK1, a key downstream target of ATR.

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Rabbit anti-CHK1 (Total), Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • PVDF membrane, SDS-PAGE equipment, and ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or vehicle control for 1-24 hours. To induce ATR activity, co-treat with a DNA damaging agent (e.g., 2 mM Hydroxyurea for the final 2-4 hours).[11]

  • Cell Lysis: Place the plates on ice, wash cells twice with ice-cold PBS, and lyse them with 100-200 µL of ice-cold RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-CHK1 at 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle shaking.[6][7]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[6]

  • Detection: Wash the membrane three times with TBST and detect the signal using an ECL reagent and an imaging system. Quantify band intensity using software like ImageJ.

Experimental Workflow for Western Blot Analysis

WB_Workflow Start Start Seed Seed Cells in 6-well Plates Start->Seed Treat Treat with this compound +/- DNA Damage Agent Seed->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse Load SDS-PAGE & Transfer to PVDF Lyse->Load Block Block Membrane (5% BSA) Load->Block PrimaryAb Incubate with Primary Antibody (p-CHK1) Block->PrimaryAb SecondaryAb Incubate with Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analyze Quantify Bands Detect->Analyze End End Analyze->End

Caption: Experimental workflow for Western blot analysis of p-CHK1.
Protocol 3: Immunofluorescence for γH2AX Foci

This protocol visualizes DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

  • Cells grown on coverslips in 12-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100 in PBS

  • 5% BSA in PBS (Blocking Buffer)

  • Primary antibody: Mouse anti-γH2AX

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation) as required.

  • Fixation: Fix the cells with 4% PFA for 30 minutes at room temperature.[12]

  • Washing: Wash the cells three times with 1x PBS.[12]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[12]

  • Blocking: Block with 5% BSA in PBS for 30 minutes at room temperature.[12]

  • Primary Antibody Incubation: Incubate the cells with primary anti-γH2AX antibody (diluted 1:200 in blocking buffer) overnight at 4°C.[12]

  • Washing: Wash the cells three times with 1x PBS.[13]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted 1:200 in PBS) for 2 hours at room temperature in the dark.[13]

  • Washing and Mounting: Wash the cells three times with 1x PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.[12]

  • Imaging: Capture images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using software such as Fiji.[14]

Protocol 4: DNA Fiber Analysis for Replication Fork Dynamics

This assay directly measures DNA replication fork speed and stalling at the single-molecule level.[15]

Materials:

  • 5-Chloro-2'-deoxyuridine (CldU)

  • 5-Iodo-2'-deoxyuridine (IdU)

  • Spreading Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

  • Primary antibodies: Rat anti-BrdU (detects CldU), Mouse anti-BrdU (detects IdU)

  • Fluorescently labeled secondary antibodies

Procedure:

  • Cell Labeling:

    • Plate cells in a 6-well plate and incubate overnight.[16]

    • Pulse 1: Add medium containing 50 µM CldU and incubate for 20 minutes at 37°C.[16]

    • Pulse 2: Immediately replace the CldU medium with prewarmed medium containing 100 µM IdU and incubate for another 20 minutes. (For fork stalling experiments, a DNA damaging agent can be added between or during pulses).[16][17]

  • Cell Harvesting and Lysis: Harvest the cells and resuspend in PBS. Mix a small volume of cell suspension with spreading buffer on a microscope slide.

  • DNA Spreading: After a few minutes of incubation, tilt the slide to allow the DNA to spread down the slide in a straight line. Air dry the slide.

  • Denaturation and Blocking: Fix the DNA with methanol:acetic acid (3:1). Denature the DNA with 2.5 M HCl. Block with 1% BSA in PBS.

  • Antibody Staining:

    • Incubate with the primary antibody cocktail (Rat anti-BrdU and Mouse anti-BrdU) for 1 hour.

    • Wash and incubate with the secondary antibody cocktail (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour.

  • Imaging and Analysis:

    • Image the slides using a fluorescence microscope.

    • Measure the length of the red (CldU) and green (IdU) tracts using imaging software.[17]

    • Fork Speed: Calculate the length of the tracts (in µm) and convert to kb/min (1 µm = 2.59 kb).

    • Fork Stalling: Count the number of red-only tracts versus red-green tracts after treatment with a damaging agent.[18]

Logical Relationships and Expected Outcomes

Inhibition of ATR by this compound leads to a cascade of cellular events, particularly under conditions of replication stress. The logical flow from ATR inhibition to cell death is outlined below.

Logical_Flow cluster_input Input cluster_mechanism Mechanism cluster_consequences Cellular Consequences cluster_outcome Final Outcome AB163 This compound Treatment ATR_Inhibition ATR Kinase Inhibition AB163->ATR_Inhibition RepStress Replication Stress (Endogenous or Induced) RepStress->ATR_Inhibition context Checkpoint_Failure Checkpoint Abrogation (p-CHK1↓) ATR_Inhibition->Checkpoint_Failure Fork_Collapse Replication Fork Collapse Checkpoint_Failure->Fork_Collapse Mitotic_Catastrophe Premature Mitotic Entry Checkpoint_Failure->Mitotic_Catastrophe DSBs Accumulation of DSBs (γH2AX↑) Fork_Collapse->DSBs Cell_Death Synthetic Lethality / Cell Death DSBs->Cell_Death Mitotic_Catastrophe->Cell_Death

Caption: Logical flow from ATR inhibition by this compound to cell death.

References

Methodological & Application

Application Notes and Protocols for AB-163 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AB-163 is a novel, potent, and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in many malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death. By binding to the BH3 domain of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim and Bax, thereby liberating these proteins to initiate the intrinsic apoptotic cascade. These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, including assessment of its cytotoxic and apoptotic effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeSeeding Density (cells/well)This compound IC₅₀ (nM)Treatment Duration (hours)
HCT116Colon Carcinoma5,0005072
A549Lung Carcinoma5,00015072
MCF-7Breast Adenocarcinoma8,00025072
JurkatT-cell Leukemia10,0002548

Table 2: Recommended this compound Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeIncubation Time (hours)
Cell Viability (MTS/WST-1)1 nM - 10 µM24 - 72
Cytotoxicity (LDH)1 nM - 10 µM24 - 72
Apoptosis (Annexin V/PI)10 nM - 1 µM6 - 48
Western Blotting100 nM - 1 µM4 - 24

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the general procedure for culturing and maintaining cell lines for use in experiments with this compound. Specific media and supplements may vary depending on the cell line.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

  • For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture when the density reaches the recommended level for the specific cell line.

  • Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

  • Suspension Cells:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Cell Viability Assay (MTS/WST-1 Assay)

This protocol measures cell viability by assessing the metabolic activity of the cells. Viable cells reduce the tetrazolium salt (MTS or WST-1) to a colored formazan product, which can be quantified by measuring the absorbance.

Materials:

  • 96-well clear flat-bottom plates

  • Cells in suspension

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • MTS or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at the appropriate density (see Table 1) in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS or WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well clear flat-bottom plates

  • Cells in suspension

  • Complete growth medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 of the Cell Viability Assay protocol.

  • Incubate the plate for the desired treatment duration.

  • Prepare a positive control for maximum LDH release by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide (PI) is used to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[1]

Materials:

  • 6-well plates or T25 flasks

  • Cells in suspension

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC/APC Apoptosis Detection Kit with PI

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Adherent Cells:

    • Collect the culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent or trypsin.

    • Combine the detached cells with the collected medium.

  • Suspension Cells:

    • Collect the entire cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

AB163_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Bcl2 Bcl-2 Bim Bim Bcl2->Bim Inhibits Bax_inactive Bax (inactive) Bax_active Bax (active) Bax_inactive->Bax_active AB163 This compound AB163->Bcl2 Inhibits Bim->Bax_inactive Activates Mito_Cytochrome_c Cytochrome c Bax_active->Mito_Cytochrome_c Promotes release Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome Caspase3_active Caspase-3 (active) Apoptosome->Caspase3_active Activates Apoptosis Apoptosis Caspase3_active->Apoptosis Mito_Cytochrome_c->Cytochrome_c

Caption: this compound induced apoptotic signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Seeding incubation1 24h Incubation (Cell Attachment) start->incubation1 treatment This compound Treatment (Varying Concentrations & Times) incubation1->treatment incubation2 Incubation (6-72 hours) treatment->incubation2 viability Cell Viability (MTS/WST-1) incubation2->viability cytotoxicity Cytotoxicity (LDH Release) incubation2->cytotoxicity apoptosis Apoptosis (Annexin V/PI) incubation2->apoptosis analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) viability->analysis cytotoxicity->analysis apoptosis->analysis end End: Characterization analysis->end

Caption: Experimental workflow for this compound in vitro characterization.

References

Application Notes and Protocols for In Vivo Studies with AB-163, a Novel Anti-CD163 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AB-163 is a monoclonal antibody targeting the CD163 scavenger receptor, a key marker of M2-polarized macrophages. These macrophages are implicated in creating an immunosuppressive tumor microenvironment and promoting tumor growth and metastasis.[1][2][3] By targeting CD163, this compound is designed to deplete or reprogram these tumor-associated macrophages (TAMs), thereby enhancing anti-tumor immunity.[3][4] These application notes provide detailed protocols for in vivo animal studies to evaluate the dosage, efficacy, and mechanism of action of this compound.

Data Presentation

Table 1: Recommended Dosage of this compound in Preclinical Mouse Models

Animal ModelTumor TypeDosing Regimen (mg/kg)Route of AdministrationFrequencyStudy DurationReference Efficacy
BALB/c MiceSyngeneic Colon Carcinoma (CT26)3 - 10Intraperitoneal (i.p.)Twice weekly21 daysA 3 mg/kg dose has been shown to be efficacious in inducing tumor regression in a comparable antibody therapy model.[5]
C57BL/6 MiceSyngeneic Melanoma (B16F10)5 - 15Intravenous (i.v.)Every 3 days28 daysHigher doses may be required for aggressive tumor models.
Nude MiceHuman Gastric Cancer Xenograft10Intraperitoneal (i.p.)Twice weekly30 daysEfficacy may be dependent on the level of CD163 expression in the tumor microenvironment.[3]
Transgenic ModelSpontaneous Mammary Tumor5Subcutaneous (s.c.)Once weekly45 daysLong-term dosing to assess impact on tumor progression and metastasis.

Table 2: Pharmacokinetic Parameters of a Representative IgG1 Monoclonal Antibody in Mice

ParameterValueSpeciesNotes
Half-life (t½) 5 - 8 daysMouseThe half-life of humanized IgG1 antibodies in mice is typically in this range.[6]
Volume of Distribution (Vd) ~50 - 100 mL/kgMousePrimarily distributed in the plasma and extracellular fluid.
Clearance (CL) 5 - 10 mL/day/kgMouseClearance is influenced by factors such as target-mediated drug disposition and anti-drug antibody formation.[5][7]
Bioavailability (Subcutaneous) 50 - 100%MouseSubcutaneous administration can be an effective alternative to intravenous injection.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Syngeneic Mouse Tumor Model

Objective: To determine the anti-tumor efficacy of this compound at various dosages in an immunocompetent mouse model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • CT26 colon carcinoma cells

  • This compound (lyophilized powder)

  • Sterile Phosphate Buffered Saline (PBS)

  • Calipers

  • Syringes and needles (27G)

Methodology:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Culture CT26 cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 5-7 days post-implantation.

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (Sterile PBS)

      • Group 2: this compound (3 mg/kg)

      • Group 3: this compound (10 mg/kg)

    • Reconstitute lyophilized this compound in sterile PBS to the desired stock concentration.

    • Administer the appropriate treatment via intraperitoneal injection twice weekly.

  • Endpoint and Analysis:

    • Continue treatment and tumor monitoring for 21 days or until tumors in the control group reach the predetermined endpoint size.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD163, CD8+ T-cell infiltration).

    • Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., two-way ANOVA).

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of a single dose of this compound in mice.

Materials:

  • CD-1 mice (male, 8-10 weeks old)

  • This compound

  • Sterile PBS

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kit for human IgG quantification

Methodology:

  • Animal Preparation: Acclimatize mice for one week.

  • Dosing:

    • Administer a single intravenous (tail vein) injection of this compound at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~50-100 µL) via retro-orbital or saphenous vein bleeding at the following time points: 0 (pre-dose), 15 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, and 21 days post-dose.

    • Use a sparse sampling design if necessary to minimize blood loss per animal.

  • Plasma Preparation:

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Quantification of this compound:

    • Use a validated ELISA method to quantify the concentration of this compound (human IgG) in the plasma samples.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution) using non-compartmental analysis with appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CD163_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hb-Hp_Complex Hemoglobin-Haptoglobin Complex CD163 CD163 Receptor Hb-Hp_Complex->CD163 Binds This compound This compound Antibody This compound->CD163 Blocks/Modulates PTK Protein Tyrosine Kinase CD163->PTK Activates Anti_inflammatory Anti-inflammatory Response CD163->Anti_inflammatory Internalization & Downstream Effects Ca_Mobilization Calcium Mobilization PTK->Ca_Mobilization Cytokine_Secretion IL-6, GM-CSF Secretion PTK->Cytokine_Secretion

Caption: CD163 signaling upon ligand or antibody binding.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Tumor_Implantation Implant Tumor Cells (e.g., CT26) Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle Control Randomization->Dosing Monitoring Continue Tumor Monitoring Dosing->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Data_Collection Collect Tumors and Tissues Endpoint->Data_Collection Analysis Analyze Data (Tumor Volume, IHC, etc.) Data_Collection->Analysis

References

How to prepare AB-163 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Name: AB-163

Description: this compound is a potent and selective, orally bioavailable small molecule inhibitor of the novel receptor tyrosine kinase (RTK), Kinase-X. This document provides detailed protocols for the preparation and experimental use of this compound for in vitro and in vivo studies.

Chemical and Physical Properties

This compound is supplied as a lyophilized powder. For optimal performance, it is recommended to store the compound at -20°C, protected from light and moisture.

PropertyValue
Formula C₂₂H₂₅N₅O₃
Molecular Weight 423.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 50 mg/mL)
Purity ≥ 98% (as determined by HPLC)
Storage Store at -20°C, protect from light

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Kinase-X, inhibiting its autophosphorylation and subsequent downstream signaling. Kinase-X is a receptor tyrosine kinase that, upon activation by its ligand, Growth Factor-Y (GF-Y), dimerizes and activates downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway of Kinase-X

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY Growth Factor-Y (GF-Y) KinaseX Kinase-X (Receptor Tyrosine Kinase) GFY->KinaseX Binding & Dimerization RAS RAS KinaseX->RAS PI3K PI3K KinaseX->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription AB163 This compound AB163->KinaseX Inhibition InVitro_Workflow cluster_prep Preparation cluster_kinase Kinase Assay cluster_cell Cell Viability Assay Prep_Stock Prepare 10 mM This compound Stock in DMSO Serial_Dilute Create Serial Dilutions Prep_Stock->Serial_Dilute Add_Compound Add this compound to 384-well Plate Serial_Dilute->Add_Compound Treat_Cells Treat with this compound for 72h Serial_Dilute->Treat_Cells Add_Enzyme Add Kinase-X Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate/ATP & Incubate Add_Enzyme->Add_Substrate Read_Luminescence_K Add Kinase-Glo® & Read Luminescence Add_Substrate->Read_Luminescence_K Calc_IC50 Calculate IC50 Read_Luminescence_K->Calc_IC50 Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Read_Luminescence_C Add CellTiter-Glo® & Read Luminescence Treat_Cells->Read_Luminescence_C Calc_GI50 Calculate GI50 Read_Luminescence_C->Calc_GI50 InVivo_Workflow Start Start Implant Implant NCI-H460 Cells into Nude Mice Start->Implant End End Monitor Monitor Tumor Growth (150-200 mm³) Implant->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize Treat Treat Daily for 21 Days (Vehicle or this compound) Randomize->Treat Measure Measure Tumor Volume & Body Weight Twice Weekly Treat->Measure Euthanize Euthanize & Excise Tumors Treat->Euthanize End of Study Measure->Treat 21-day cycle Analyze Calculate TGI & Analyze Tumors Euthanize->Analyze Analyze->End

Application Note: Assessing the Efficacy of AB-163 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-163 is a novel therapeutic agent with promising anti-neoplastic properties. A critical step in the preclinical evaluation of this compound is the robust and reproducible assessment of its efficacy in cancer cell lines. Cell viability assays are fundamental tools in this process, providing quantitative data on how a compound affects cell proliferation, metabolic activity, and cell death.[1][2][3] This application note provides detailed protocols for a panel of recommended cell viability and apoptosis assays to comprehensively evaluate the in vitro efficacy of this compound. The described assays are the MTT assay for metabolic activity, the CellTiter-Glo® Luminescent Cell Viability Assay for ATP content, Annexin V/PI staining for apoptosis detection by flow cytometry, and the Caspase-Glo® 3/7 Assay for apoptosis pathway activation.

Key Experimental Assays

A multi-faceted approach employing various assay methodologies is recommended to obtain a comprehensive understanding of the biological effects of this compound.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[6][7][8] The luminescent signal is proportional to the number of viable cells in culture.[6]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11] The assay uses a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.[11]

Experimental Workflows

Experimental_Workflows cluster_MTT MTT Assay cluster_CTG CellTiter-Glo® Assay cluster_AnnexinV Annexin V/PI Assay cluster_Caspase Caspase-Glo® 3/7 Assay MTT_1 Seed Cells MTT_2 Treat with this compound MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Incubate MTT_3->MTT_4 MTT_5 Solubilize Formazan MTT_4->MTT_5 MTT_6 Measure Absorbance MTT_5->MTT_6 CTG_1 Seed Cells CTG_2 Treat with this compound CTG_1->CTG_2 CTG_3 Add CellTiter-Glo® Reagent CTG_2->CTG_3 CTG_4 Incubate CTG_3->CTG_4 CTG_5 Measure Luminescence CTG_4->CTG_5 AV_1 Seed & Treat Cells AV_2 Harvest Cells AV_1->AV_2 AV_3 Wash with PBS AV_2->AV_3 AV_4 Resuspend in Binding Buffer AV_3->AV_4 AV_5 Add Annexin V & PI AV_4->AV_5 AV_6 Incubate AV_5->AV_6 AV_7 Analyze by Flow Cytometry AV_6->AV_7 Casp_1 Seed Cells Casp_2 Treat with this compound Casp_1->Casp_2 Casp_3 Add Caspase-Glo® 3/7 Reagent Casp_2->Casp_3 Casp_4 Incubate Casp_3->Casp_4 Casp_5 Measure Luminescence Casp_4->Casp_5

Caption: Overview of experimental workflows for the four key viability assays.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway AB163 This compound Mitochondrion Mitochondrion AB163->Mitochondrion induces stress Cell_Membrane Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis leads to

Caption: Simplified overview of the apoptotic signaling cascade.

Experimental Protocols

MTT Cell Viability Assay

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[7][13]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[7][13]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][13]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][13]

  • Measure the luminescence using a luminometer.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension and wash the cell pellet with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the samples immediately by flow cytometry. Be sure to include unstained, Annexin V only, and PI only controls for compensation.

Caspase-Glo® 3/7 Assay

Materials:

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[15]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Mix the contents by gently shaking the plate.

  • Incubate at room temperature for 30 minutes to 3 hours.[15]

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Cancer Cell Lines (48h Treatment)

Cell LineAssayIC50 (µM)
MCF-7MTT1.25
CellTiter-Glo®1.10
A549MTT2.50
CellTiter-Glo®2.35
HeLaMTT0.85
CellTiter-Glo®0.78

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

This compound (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
0.570.1 ± 3.518.3 ± 1.811.6 ± 1.2
1.045.6 ± 4.235.8 ± 2.918.6 ± 2.1
2.015.3 ± 2.850.2 ± 4.534.5 ± 3.7

Table 3: Caspase-3/7 Activation by this compound in HeLa Cells (24h Treatment)

This compound (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
0 (Control)15,234 ± 1,1021.0
0.548,756 ± 3,5433.2
1.095,876 ± 7,8916.3
2.0150,231 ± 12,3459.9

Conclusion

The suite of assays detailed in this application note provides a comprehensive framework for evaluating the in vitro efficacy of the novel therapeutic agent, this compound. By combining assays that measure metabolic activity, ATP levels, apoptosis, and caspase activation, researchers can gain a detailed understanding of the compound's mechanism of action and cytotoxic potential. The provided protocols and data presentation formats are intended to guide researchers in generating robust and reproducible data for the preclinical assessment of this compound and other potential drug candidates.

References

Application Notes and Protocols: Western Blot Analysis for AB-163 Induced Protein Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique in molecular biology and drug development for the detection and quantification of specific proteins in a complex mixture.[1][2][3][4][5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the dose-dependent effects of a novel therapeutic compound, AB-163, on protein expression and signaling pathways within a cellular context. Specifically, we will focus on the hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in various diseases, including cancer.[6][7]

These guidelines are designed to assist researchers in obtaining reliable and reproducible quantitative data on protein changes induced by this compound, ensuring data integrity and adherence to current publication standards.[1][8][9]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize hypothetical quantitative data from Western blot analysis of cell lysates treated with varying concentrations of this compound for 24 hours. The data is presented as the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control (0 µM this compound).[10]

Table 1: Effect of this compound on Key Proteins in the PI3K/AKT/mTOR Pathway

Target Protein0 µM this compound (Vehicle)1 µM this compound5 µM this compound10 µM this compound
p-Akt (Ser473)1.00 ± 0.080.45 ± 0.050.15 ± 0.030.05 ± 0.01
Total Akt1.00 ± 0.060.98 ± 0.071.02 ± 0.050.99 ± 0.06
p-mTOR (Ser2448)1.00 ± 0.100.52 ± 0.060.21 ± 0.040.08 ± 0.02
Total mTOR1.00 ± 0.091.01 ± 0.080.97 ± 0.091.03 ± 0.07
p-S6K (Thr389)1.00 ± 0.120.38 ± 0.090.11 ± 0.030.04 ± 0.01
Total S6K1.00 ± 0.070.99 ± 0.061.04 ± 0.081.00 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis-Related Proteins

Target Protein0 µM this compound (Vehicle)1 µM this compound5 µM this compound10 µM this compound
Cleaved Caspase-31.00 ± 0.152.50 ± 0.215.80 ± 0.459.20 ± 0.78
Bcl-21.00 ± 0.090.75 ± 0.080.42 ± 0.060.18 ± 0.04
Bax1.00 ± 0.111.10 ± 0.091.08 ± 0.121.12 ± 0.10

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the Western blot analysis and the targeted signaling pathway.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF/Nitrocellulose Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (e.g., Chemiluminescence) H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization & Quantification K->L G AB163 This compound PI3K PI3K AB163->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Apoptosis Apoptosis mTOR->Apoptosis inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

References

Application Notes and Protocols: ABT-263 (Navitoclax) in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-263, also known as Navitoclax, is a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w. By neutralizing these proteins, ABT-263 promotes apoptosis in cancer cells, making it a promising agent for cancer therapy. Preclinical studies have demonstrated that combining ABT-263 with conventional chemotherapy agents can lead to synergistic anti-tumor effects, potentially overcoming drug resistance and enhancing therapeutic efficacy. These application notes provide a summary of key findings and detailed protocols for evaluating the combination of ABT-263 with chemotherapy agents such as paclitaxel and carboplatin.

Mechanism of Action: Synergistic Apoptosis Induction

Chemotherapeutic agents like paclitaxel and carboplatin induce DNA damage and cell cycle arrest, which in turn activates the intrinsic apoptotic pathway. However, cancer cells can evade apoptosis through the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. ABT-263 directly inhibits these proteins, thereby lowering the threshold for apoptosis induction. When combined with chemotherapy, ABT-263 sequesters Bcl-xL, allowing the pro-apoptotic signals generated by chemotherapy-induced cellular stress to trigger robust apoptosis, leading to a synergistic killing of cancer cells.[1][2][3]

Signaling Pathway

Caption: Synergistic apoptotic pathway of ABT-263 and chemotherapy.

Quantitative Data Summary

The following tables summarize the synergistic effects of ABT-263 in combination with paclitaxel and carboplatin in various cancer cell lines.

Table 1: Synergistic Effect of ABT-263 and Paclitaxel on Apoptosis in Prostate Cancer Cells [1]

Cell LineTreatmentApoptosis Induction (Fold Change vs. Control)
LNCaP50 nM Paclitaxel~2.5
LNCaP5 µM ABT-263~4.0
LNCaP50 nM Paclitaxel + 5 µM ABT-263~8.0 (Synergistic)
PC350 nM PaclitaxelNo significant increase
PC35 µM ABT-263~2.0
PC350 nM Paclitaxel + 5 µM ABT-263~4.5 (Synergistic)

Table 2: Combination Index (CI) for ABT-737 (a precursor to ABT-263) and Carboplatin in Ovarian Cancer Models [4]

Desired Tumor Growth InhibitionCarboplatin Dose (mg/kg, weekly)ABT-737 Dose (mg/kg, daily)Combination Index (CI)Interpretation
67%17.886.5< 1Synergy

Note: ABT-737 is a closely related predecessor of ABT-263 and is often used in preclinical studies to demonstrate the principle of Bcl-2/Bcl-xL inhibition.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Synergy Assessment

This protocol outlines the steps to determine the cytotoxic effects of ABT-263 and a chemotherapeutic agent, both alone and in combination, and to quantify their synergistic interaction.

1. Materials and Reagents:

  • Cancer cell lines of interest (e.g., LNCaP, PC3, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • ABT-263 (Navitoclax)

  • Chemotherapeutic agent (e.g., Paclitaxel, Carboplatin)

  • DMSO (for dissolving compounds)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

2. Experimental Workflow:

Cytotoxicity_Workflow In Vitro Cytotoxicity and Synergy Assessment Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of ABT-263, chemotherapy agent, and combinations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Measure absorbance/ luminescence incubate3->read_plate analyze Calculate IC50 and Combination Index (CI) read_plate->analyze

Caption: Workflow for in vitro cytotoxicity and synergy assessment.

3. Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of ABT-263 and the chemotherapeutic agent in DMSO. Create a dilution series for each drug and for the combination at a fixed ratio.

  • Treatment: Treat the cells with the single agents and the combination therapies. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated plates for a period of 48 to 72 hours.

  • Viability Assay: Add the chosen cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Calculate the IC50 values for each single agent.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assessment by Western Blot

This protocol describes how to measure the induction of apoptosis by analyzing the levels of key apoptotic proteins.

1. Materials and Reagents:

  • Treated cell lysates from a 6-well plate experiment

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-xL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Experimental Workflow:

Western_Blot_Workflow Western Blot Workflow for Apoptosis Assessment start Treat cells and prepare lysates quantify Quantify protein concentration (BCA) start->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block non-specific binding sites transfer->block probe_primary Incubate with primary antibody block->probe_primary probe_secondary Incubate with HRP- conjugated secondary antibody probe_primary->probe_secondary detect Add chemiluminescent substrate and image probe_secondary->detect analyze Analyze protein band intensities detect->analyze

Caption: Workflow for apoptosis assessment by Western blot.

3. Detailed Steps:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with ABT-263, the chemotherapeutic agent, and the combination for the desired time. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like GAPDH to determine the relative protein levels. Look for an increase in cleaved Caspase-3 and cleaved PARP as markers of apoptosis.

Conclusion

The combination of ABT-263 with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy, particularly in tumors that overexpress anti-apoptotic Bcl-2 family proteins. The provided protocols offer a framework for researchers to investigate and quantify the synergistic potential of such combination therapies in a preclinical setting. Careful optimization of dosages and treatment schedules will be crucial for translating these findings into clinical applications.

References

Application Note: Flow Cytometry Analysis of Apoptosis After AB-163 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer, where evasion of apoptosis contributes to tumor growth and therapeutic resistance.[4][5] Consequently, inducing apoptosis in cancer cells is a primary goal for many therapeutic agents. AB-163 is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties, which are hypothesized to involve the induction of apoptosis.

This application note provides a detailed protocol for quantifying apoptosis in cancer cells treated with this compound using flow cytometry. The method described utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[6]

Principle of the Assay This assay is based on two key cellular changes that occur during apoptosis:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[7] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[7]

  • Loss of Membrane Integrity: In the later stages of apoptosis and in necrosis, the cell membrane loses its integrity and becomes permeable.[8] Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot penetrate the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells.

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive.[6]

Apoptosis Signaling Pathway Induced by this compound

This compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress signals, leading to changes in the inner mitochondrial membrane.[9][10] This results in the release of cytochrome c, which activates a cascade of cysteine proteases called caspases.[10][11] Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3), which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[3][10][12]

G cluster_0 AB163 This compound Treatment Stress Intracellular Stress (e.g., DNA Damage) AB163->Stress Mito Mitochondrial Outer Membrane Permeabilization Stress->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocol

This protocol is designed for adherent cells but can be adapted for suspension cells.

Materials and Reagents

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 2 x 10⁵ cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (containing the same concentration of DMSO as the highest this compound dose).

    • Remove the old medium from the wells and add 2 mL of the medium containing the appropriate concentration of this compound or vehicle.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium (which contains floating apoptotic cells) and transfer it to a labeled flow cytometry tube. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, combine them with the supernatant collected earlier.

    • Suspension Cells: Directly collect the cells by centrifugation.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Cell Washing and Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 500 x g for 5 minutes.

    • Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples on a flow cytometer within one hour.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.

Experimental Workflow and Data Interpretation

The overall workflow from cell culture to data analysis is a sequential process.

G cluster_0 A 1. Seed Cells in 6-well Plates B 2. Treat with this compound (e.g., 0, 10, 50, 100 µM for 24h) A->B C 3. Harvest Adherent and Floating Cells B->C D 4. Wash with PBS and Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Acquire on Flow Cytometer E->F G 7. Analyze Data & Quantify Populations F->G

Caption: Step-by-step experimental workflow for apoptosis analysis.

Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set to distinguish the four populations.

G Flow Cytometry Quadrant Analysis X_Axis Annexin V-FITC → Y_Axis Propidium Iodide → Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptosis (Annexin V+ / PI-) Q2 Q2: Late Apoptosis/Necrosis (Annexin V+ / PI+) Q1 Q1: Necrosis (Annexin V- / PI+)

Caption: Representative gating strategy for Annexin V/PI analysis.

Data Presentation

The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison.

Table 1: Percentage of Apoptotic Cells after 24-Hour Treatment with this compound

Treatment Concentration (µM)% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)Total Apoptotic Cells (%) (Q2 + Q4)
0 (Vehicle) 95.2 ± 2.12.5 ± 0.51.8 ± 0.34.3 ± 0.8
10 80.1 ± 3.512.3 ± 1.86.5 ± 1.118.8 ± 2.9
50 45.6 ± 4.235.8 ± 3.315.4 ± 2.551.2 ± 5.8
100 15.3 ± 2.848.9 ± 5.132.1 ± 4.681.0 ± 9.7
(Note: Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. This is hypothetical data for illustrative purposes.)

References

No Information Available for AB-163 in Leukemia L1210 and Sarcoma 180 Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated "AB-163" for use in leukemia L1210 and sarcoma 180 models.

The search primarily yielded results for unrelated legislative bills in Wisconsin and Nevada, also titled "this compound." There is no indication that these legislative documents are in any way connected to a pharmaceutical compound or cancer research.

Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the user request, including data presentation, experimental protocols, and visualizations, cannot be met due to the complete absence of publicly available information on "this compound" in the specified scientific context.

It is recommended to verify the designation of the compound of interest. It is possible that "this compound" may be an internal, unpublished designation, or a typographical error. Further research would require a correct and publicly documented identifier for the compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AB-163 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AB-163. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its chemical structure contains significant hydrophobic regions, leading to poor aqueous solubility. Many new chemical entities are lipophilic in nature, which presents a challenge for their formulation and delivery.[1][2] Compounds with low aqueous solubility are often classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[2][3]

Q2: I am observing precipitation of this compound immediately upon addition to my aqueous buffer. What is the likely cause?

A2: Immediate precipitation upon addition to an aqueous buffer is a common issue for highly hydrophobic compounds like this compound. This occurs because the compound's molecules are more attracted to each other than to the water molecules, leading them to aggregate and fall out of solution. This is often an indication that the intrinsic solubility of the compound in your chosen buffer system is very low.

Q3: Can the pH of my aqueous solution affect the solubility of this compound?

Q4: What are the initial steps I should take to try and solubilize this compound for my in vitro assay?

A4: A common starting point is to first dissolve this compound in a small amount of a water-miscible organic solvent, creating a concentrated stock solution. This stock solution can then be serially diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a frequently used organic solvent for this purpose.[9] However, it is crucial to keep the final concentration of the organic solvent in your assay as low as possible to avoid solvent-induced artifacts.

Troubleshooting Guide: Step-by-Step Solutions for this compound Insolubility

If you are encountering persistent solubility issues with this compound, this guide provides a systematic approach to troubleshoot and resolve the problem.

Initial Assessment: Understanding the Problem

Before attempting various solubilization techniques, it is important to characterize the nature of the insolubility.

Recommended Experiment: Kinetic Solubility Assessment

This experiment helps determine the concentration at which this compound precipitates from a solution when prepared by dilution from a high-concentration stock in an organic solvent.[10]

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This will create a range of this compound concentrations.

  • Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[10]

  • Precipitation Detection: Visually inspect for precipitation or use instrumentation such as a nephelometer or plate reader to measure turbidity. The highest concentration that remains clear is the kinetic solubility.[11]

Solubilization Strategies

Based on the initial assessment, you can select an appropriate solubilization strategy.

For ionizable compounds, adjusting the pH of the aqueous solution can be a simple and effective method to increase solubility.[12]

Recommended Experiment: pH-Solubility Profile

This experiment will determine the solubility of this compound across a range of pH values.

Experimental Protocol: pH-Solubility Profiling (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][13]

  • Prepare Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.[10]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[13]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

Data Presentation: pH-Solubility Profile of this compound

pHSolubility (µg/mL)
2.0150.5
4.025.2
6.01.8
7.40.5
9.00.4

Note: This is example data and should be experimentally determined for this compound.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300/400[15]

  • Glycerol

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare Co-solvent Mixtures: Prepare various concentrations of the chosen co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Use the shake-flask method described above to determine the solubility of this compound in each co-solvent mixture.

Data Presentation: Effect of Co-solvents on this compound Solubility

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
None00.5
Ethanol55.2
Ethanol1015.8
PEG 40058.1
PEG 4001022.4

Note: This is example data. Always consider the potential for co-solvents to affect your experimental system.[16]

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[17][18]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add Excess this compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the shake-flask protocol to determine the concentration of dissolved this compound at each cyclodextrin concentration.

Data Presentation: Effect of HP-β-CD on this compound Solubility

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
00.5
512.3
1025.1
2050.8
50125.7

Note: This is example data. The stoichiometry of the complex can often be determined from the slope of the phase solubility diagram.[20]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Insolubility initial_assessment Initial Assessment: Kinetic Solubility start->initial_assessment is_ionizable Is this compound ionizable? initial_assessment->is_ionizable ph_adjustment Strategy 1: pH Adjustment is_ionizable->ph_adjustment Yes cosolvents Strategy 2: Use of Co-solvents is_ionizable->cosolvents No / Insufficient solubility_achieved1 Solubility Achieved? ph_adjustment->solubility_achieved1 solubility_achieved1->cosolvents No end_success End: Successful Solubilization solubility_achieved1->end_success Yes solubility_achieved2 Solubility Achieved? cosolvents->solubility_achieved2 cyclodextrins Strategy 3: Cyclodextrin Complexation solubility_achieved2->cyclodextrins No solubility_achieved2->end_success Yes solubility_achieved3 Solubility Achieved? cyclodextrins->solubility_achieved3 advanced_techniques Consider Advanced Techniques: Solid Dispersions, Nanoparticles solubility_achieved3->advanced_techniques No solubility_achieved3->end_success Yes end_consult End: Consult Formulation Specialist advanced_techniques->end_consult

Caption: Troubleshooting workflow for this compound insolubility.

Signaling Pathway Analogy for Solubilization

The process of solubilizing a hydrophobic compound like this compound can be conceptually compared to a cellular signaling pathway, where the insoluble compound is the initial signal that needs to be transduced into a soluble, bioavailable form.

Solubilization_Pathway insoluble_ab163 Insoluble this compound (Precipitate) intermediate_complex Intermediate Complex (e.g., Inclusion Complex) insoluble_ab163->intermediate_complex Interaction solubilizing_agent Solubilizing Agent (e.g., Cyclodextrin, Co-solvent) solubilizing_agent->intermediate_complex Binding soluble_ab163 Soluble this compound (Bioavailable) intermediate_complex->soluble_ab163 Dissolution

Caption: Conceptual pathway of this compound solubilization.

For further assistance, please contact our technical support team with your experimental details.

References

Optimizing AB-163 concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of AB-163 in cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Kinase X, a key enzyme in a critical pro-survival signaling pathway. By blocking Kinase X, this compound disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.

Q2: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A2: A pilot experiment with a wide concentration range is highly recommended to determine the responsive range for your specific cell line.[1] A common starting point is a 10-point serial dilution (e.g., 1:3 or 1:10) beginning at a high concentration of 100 µM.[2] This will help establish a focused range for subsequent, more detailed experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a lyophilized powder. It should be dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: What is the maximum recommended final DMSO concentration in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[2] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO) in every experiment.[3]

Q5: How long should I incubate cells with this compound?

A5: The optimal incubation time can vary depending on the cell line and the specific biological question. Standard incubation times for cytotoxicity assays are typically 24, 48, or 72 hours.[3] Some compounds may require longer incubation periods to observe a significant effect.[2] A time-course experiment is recommended to determine the ideal duration for your model system.

Q6: Which type of cell viability assay is recommended for use with this compound?

A6: Both metabolic assays (e.g., MTT, MTS, resazurin) and ATP-based luminescence assays (e.g., CellTiter-Glo®) are suitable.[4] ATP-based assays, which measure the ATP present in metabolically active cells, are often more sensitive and have a broader linear range than colorimetric assays like MTT.[5][6][7] However, it's important to be aware that some compounds can interfere with assay reagents, so validating results with an orthogonal method can be beneficial.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[9] 2. Pipetting Errors: Inaccurate pipetting of cells, this compound, or assay reagents.[9] 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations.[9]1. Homogenize Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density.[9] 2. Calibrate Pipettes: Regularly calibrate pipettes and use consistent, proper technique.[3] 3. Avoid Outer Wells: Fill the outer wells with sterile media or PBS to create a humidity barrier and do not use them for experimental samples.[9]
No Cytotoxic Effect Observed 1. Concentration Too Low: The concentrations of this compound used may be below the effective range for the cell line. 2. Incubation Time Too Short: The treatment duration may not be long enough to induce cell death.[2] 3. Compound Degradation: Improper storage or handling of this compound stock solutions.[3] 4. Cell Line Resistance: The cell line may be inherently resistant to this compound's mechanism of action.1. Increase Concentration Range: Test a higher range of this compound concentrations.[10] 2. Increase Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours).[3] 3. Prepare Fresh Stock: Prepare a fresh stock solution of this compound from the lyophilized powder.[3] 4. Use a Positive Control: Include a positive control compound known to be effective in your cell line to confirm assay validity.
High Background Signal in Assay 1. Reagent Interference: this compound may directly react with the assay reagent (e.g., reducing MTT).[8] 2. Media Interference: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings.[8][11] 3. Microbial Contamination: Bacterial or yeast contamination can produce a signal.[12]1. Run a No-Cell Control: Include wells with medium and this compound but no cells to check for direct chemical interference.[8] 2. Use Phenol Red-Free Medium: If using a colorimetric or fluorescent assay, switch to phenol red-free medium during the assay step. 3. Check for Contamination: Regularly test cultures for microbial and mycoplasma contamination.[12]
Vehicle Control (DMSO) Shows Cytotoxicity 1. DMSO Concentration Too High: The final DMSO concentration exceeds the tolerated level for the cell line.[2]1. Reduce DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.1%. Prepare higher concentration stock solutions of this compound if necessary to achieve this.[2]

Experimental Protocols & Data

Protocol 1: Optimizing Cell Seeding Density

Optimizing cell seeding density is a critical first step to ensure cells are in a logarithmic growth phase and the assay signal is within the linear range.[1][13]

  • Prepare a single-cell suspension and count the cells.

  • Create a serial dilution of cells to test several densities (e.g., 1,000 to 20,000 cells/well for a 96-well plate).[14]

  • Seed cells at different densities in separate plates.

  • At 24, 48, and 72-hour intervals, perform a viability assay (e.g., CellTiter-Glo®) on one plate for each time point.

  • Plot the signal (e.g., luminescence) versus the number of cells seeded for each time point.

  • Select a seeding density and time point that falls within the linear portion of the curve, ensuring cells have not become over-confluent by the end of the experiment.[15]

Protocol 2: this compound Cytotoxicity Assay using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[6]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the pre-determined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common method is to prepare 2X final concentrations and add 100 µL to the existing 100 µL of medium in the wells, but this protocol will assume direct addition of a small volume from a concentrated stock.

  • Carefully add the specified volume of this compound dilutions to the appropriate wells. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Record luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other measurements.

    • Normalize the data by expressing the signal as a percentage of the vehicle-treated control wells.

    • Plot the normalized response versus the log of the this compound concentration and fit the data using a non-linear regression model (variable slope) to determine the IC50 value.[17][18]

Reference Data Tables

Table 1: Recommended Starting Seeding Densities (96-well plate) Note: These are general guidelines and must be optimized for your specific cell line and assay duration.[1]

Cell Line TypeProliferation RateRecommended Density (cells/well)
Adherent (e.g., MCF-7, A549)Fast2,000 - 5,000
Adherent (e.g., HT-29)Slow5,000 - 15,000
Suspension (e.g., Jurkat)Fast20,000 - 50,000

Table 2: Example IC50 Values for this compound (48-hour treatment) Note: These values are hypothetical and for illustrative purposes only.

Cell LineTissue of OriginIC50 (nM)
HCT116Colon Carcinoma50
MDA-MB-231Breast Adenocarcinoma250
U-87 MGGlioblastoma> 10,000 (Resistant)

Visual Guides & Workflows

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h (allow attachment) seed->incubate1 prep_drug Prepare this compound serial dilutions add_drug Add this compound to wells prep_drug->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_reagent Add viability reagent (e.g., CellTiter-Glo) incubate2->add_reagent read_plate Read plate (Luminometer) add_reagent->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze

Caption: General experimental workflow for determining this compound cytotoxicity.

AB163_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis AB163 This compound AB163->KinaseX

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Logic start High Variability? check_seeding Review Cell Seeding Protocol start->check_seeding Yes no_effect No Cytotoxicity? start->no_effect No check_pipetting Calibrate Pipettes & Review Technique check_seeding->check_pipetting check_edge Use Plate Sealers or Avoid Outer Wells check_pipetting->check_edge increase_conc Increase this compound Concentration no_effect->increase_conc Yes increase_time Increase Incubation Time increase_conc->increase_time check_stock Prepare Fresh This compound Stock increase_time->check_stock

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Resistance to AB-163 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel kinase inhibitor, AB-163. The information is designed to help you identify the underlying mechanisms of resistance and develop effective strategies to overcome them in your cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the Chimeric Kinase of Resistance (CKR), a fusion protein that drives the proliferation of a specific subtype of non-small cell lung cancer (NSCLC). By binding to the ATP-binding pocket of CKR, this compound prevents its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to kinase inhibitors like this compound is a common challenge.[1] The primary mechanisms can be broadly categorized into three main areas:

  • On-target alterations: These are genetic changes in the target protein itself. A frequent issue is the emergence of secondary mutations in the kinase domain of the target, which can prevent the inhibitor from binding effectively.[1][2]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the inhibited target.[3][4] This allows them to maintain proliferation and survival signals even in the presence of the drug.

  • Drug efflux: Increased expression of drug transporter proteins can actively pump the therapeutic agent out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[5]

Q3: How can I determine which resistance mechanism is present in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the kinase domain of CKR in your resistant cell lines to identify potential secondary mutations.

  • Phospho-proteomic analysis: Use techniques like Western blotting or mass spectrometry to screen for the activation of key nodes in known bypass pathways (e.g., MET, EGFR, PI3K/AKT).

  • Gene expression analysis: Employ qPCR or RNA-seq to check for the upregulation of genes encoding drug efflux pumps, such as ABCB1 (MDR1).

  • Functional assays: Utilize inhibitors of suspected bypass pathways or drug efflux pumps in combination with this compound to see if sensitivity is restored.

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Steps
Secondary "gatekeeper" mutation in the CKR kinase domain (e.g., T315I) 1. Sequence the CKR kinase domain: Extract genomic DNA from both sensitive and resistant cells and perform Sanger or next-generation sequencing to identify mutations. 2. Structural modeling: If a novel mutation is found, use computational modeling to predict its effect on this compound binding. 3. Test next-generation inhibitors: If a known resistance mutation is confirmed, consider testing second or third-generation CKR inhibitors designed to overcome such mutations.
Activation of a bypass signaling pathway (e.g., MET amplification/overexpression) 1. Perform a phospho-receptor tyrosine kinase (RTK) array: Screen for increased phosphorylation of various RTKs in resistant cells compared to sensitive cells. 2. Western blot analysis: Confirm the activation of the suspected bypass pathway (e.g., increased p-MET, p-AKT, p-ERK). 3. Combination therapy: Treat resistant cells with this compound in combination with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor like crizotinib). A synergistic effect suggests this is a valid resistance mechanism.[5]
Increased drug efflux due to transporter overexpression (e.g., ABCB1/MDR1) 1. Quantitative PCR (qPCR): Measure the mRNA levels of common drug transporter genes (e.g., ABCB1) in sensitive versus resistant cells. 2. Western blot analysis: Confirm the increased protein expression of the identified transporter. 3. Efflux pump inhibition: Treat resistant cells with this compound in the presence of a known efflux pump inhibitor (e.g., verapamil or tariquidar) to see if sensitivity is restored.
Problem 2: High IC50 Value for this compound in a Naive Cell Line (Intrinsic Resistance)
Possible Cause Troubleshooting Steps
Pre-existing CKR mutation 1. Sequence the CKR kinase domain: As with acquired resistance, sequence the CKR gene to identify any baseline mutations that may confer intrinsic resistance.
Constitutive activation of a parallel signaling pathway 1. Baseline signaling analysis: Profile the baseline activation state of key survival pathways (e.g., PI3K/AKT, MAPK/ERK) in the untreated cells. 2. Inhibitor screening: Screen a panel of inhibitors against various kinases to identify pathways critical for the survival of this cell line.
Low or absent CKR expression 1. Confirm CKR expression: Use qPCR and Western blotting to verify the expression level of the CKR fusion protein in your cell line. This compound will not be effective if its target is not present.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments aimed at characterizing and overcoming this compound resistance.

Table 1: IC50 Values of this compound and Combination Therapies in Sensitive and Resistant NSCLC Cell Lines

Cell LineTreatmentIC50 (nM)
HCC827 (Parental)This compound15
HCC827-AR1 (Acquired Resistance)This compound>1000
HCC827-AR1This compound + Crizotinib (MET Inhibitor)25
HCC827-AR2 (Acquired Resistance)This compound>1000
HCC827-AR2This compound + Verapamil (Efflux Pump Inhibitor)50

Table 2: Relative Gene Expression of ABCB1 in Sensitive and Resistant NSCLC Cell Lines

Cell LineRelative ABCB1 mRNA Expression (Fold Change vs. Parental)
HCC827 (Parental)1.0
HCC827-AR11.2
HCC827-AR215.8

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[6][7]

  • Initial Seeding: Plate the parental cancer cell line (e.g., HCC827) at a low density in a T-75 flask.

  • Initial Drug Exposure: Once the cells are attached and actively dividing, replace the medium with fresh medium containing this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).

  • Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[7]

  • Repeat: Repeat steps 3 and 4 until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1 µM).

  • Characterization: Periodically freeze down stocks of the resistant cells and characterize their level of resistance by determining the IC50 of this compound.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include wells with untreated cells and medium-only blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the data to the untreated control wells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression to calculate the IC50.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound Resistance start Start with this compound Sensitive Cancer Cell Line generate_resistant Generate Resistant Cell Line (Dose Escalation) start->generate_resistant characterize Characterize Resistance (IC50 Assay) generate_resistant->characterize identify_mechanism Identify Resistance Mechanism characterize->identify_mechanism sequencing CKR Sequencing identify_mechanism->sequencing On-Target phospho_array Phospho-Array identify_mechanism->phospho_array Bypass Pathway qpcr qPCR for Efflux Pumps identify_mechanism->qpcr Drug Efflux overcome_resistance Strategies to Overcome Resistance sequencing->overcome_resistance phospho_array->overcome_resistance qpcr->overcome_resistance combination_therapy Combination Therapy overcome_resistance->combination_therapy next_gen_inhibitor Next-Generation Inhibitor overcome_resistance->next_gen_inhibitor validation Validate Strategy (In Vitro & In Vivo) combination_therapy->validation next_gen_inhibitor->validation

Caption: Workflow for investigating and overcoming this compound resistance.

signaling_pathways Signaling Pathways in this compound Action and Resistance cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell CKR_sens CKR Downstream_sens Downstream Signaling (e.g., PI3K/AKT, MAPK) CKR_sens->Downstream_sens AB163 This compound AB163->CKR_sens Proliferation_sens Proliferation/ Survival Downstream_sens->Proliferation_sens CKR_res CKR (T315I Mutant) Downstream_res Downstream Signaling (e.g., PI3K/AKT, MAPK) CKR_res->Downstream_res AB163_res This compound AB163_res->CKR_res Ineffective ABCB1 ABCB1 Efflux Pump AB163_res->ABCB1 Efflux MET MET MET->Downstream_res Bypass Proliferation_res Proliferation/ Survival Downstream_res->Proliferation_res

Caption: this compound action in sensitive vs. resistant cells.

logical_troubleshooting Logical Flow for Troubleshooting this compound Resistance start Resistance to this compound Observed check_mutation Sequence CKR Kinase Domain start->check_mutation mutation_found Mutation Found (e.g., T315I) check_mutation->mutation_found Yes no_mutation No Mutation Found check_mutation->no_mutation No a a mutation_found->a Solution: Use Next-Gen Inhibitor check_bypass Screen for Bypass Pathway Activation no_mutation->check_bypass bypass_found Bypass Pathway Activated (e.g., MET) check_bypass->bypass_found Yes no_bypass No Bypass Pathway Activated check_bypass->no_bypass No b b bypass_found->b Solution: Combination with Bypass Inhibitor check_efflux Assess Efflux Pump Expression no_bypass->check_efflux efflux_found Efflux Pump Overexpressed (e.g., ABCB1) check_efflux->efflux_found Yes unknown Investigate Novel Mechanisms check_efflux->unknown No c c efflux_found->c Solution: Combination with Efflux Pump Inhibitor

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: AB-163 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for the monoclonal antibody AB-163.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

For short-term storage, lasting from a few days to a couple of weeks, it is recommended to store liquid aliquots of this compound at 4°C.[1][2][3] To prevent microbial growth during this period, the use of preservatives like sodium azide is advisable.[4] For long-term storage, exceeding a few weeks, this compound should be stored at -20°C or -80°C.[2][4][5] Lyophilized (freeze-dried) this compound offers the greatest stability for long-term storage and can be stored at -20°C or below for several years without a significant loss of activity.[1][4]

Q2: How many times can I freeze and thaw this compound?

It is strongly recommended to avoid repeated freeze-thaw cycles as they can damage the antibody by causing denaturation and aggregation.[1][3] For this reason, it is best practice to aliquot the antibody into single-use volumes upon first use.[3] If repeated use from a frozen stock is unavoidable, adding a cryoprotectant like glycerol to a final concentration of 50% can help to mitigate the damaging effects of freezing and thawing.[1][5]

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation in your antibody solution is likely an indication of aggregation.[4] Aggregation can be triggered by several factors, including improper storage, repeated freeze-thaw cycles, exposure to extreme pH or temperatures, and mechanical stress like vigorous vortexing.[6] It is recommended to centrifuge the vial to pellet the aggregates and carefully transfer the supernatant to a new tube. The concentration of the clarified antibody should be re-determined. To prevent further aggregation, ensure proper storage conditions are maintained and handle the antibody solution gently.

Q4: How should I reconstitute lyophilized this compound?

Before reconstitution, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[7][8] Reconstitute the antibody by adding the recommended volume of sterile, deionized or distilled water as specified on the product data sheet.[7] Gently mix the solution by inverting the tube 5-6 times or by gentle vortexing, avoiding the formation of foam.[7] Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.

Q5: What are the optimal shipping conditions for this compound?

While many antibodies are stable at ambient temperatures for the short duration of shipping, the ideal shipping conditions depend on the formulation.[9] Many suppliers now ship antibodies at ambient temperatures after conducting rigorous stability testing to ensure product quality is not compromised.[9][10] However, for sensitive formulations or long-distance shipping, refrigerated packaging (4°C) or shipping on dry ice may be used.[11] Always refer to the manufacturer's instructions upon receipt and transfer the antibody to the recommended storage conditions immediately.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Immunoassays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Improper Storage Verify that the antibody has been stored at the recommended temperature. Long-term storage at 4°C can lead to degradation.[4] For long-term use, ensure the antibody was stored at -20°C or -80°C.
Repeated Freeze-Thaw Cycles Avoid repeated freezing and thawing. Aliquot the antibody into single-use volumes after the first thaw.[1][3]
Oxidation Methionine and tryptophan residues in antibodies are susceptible to oxidation, which can affect their function.[1] Minimize exposure to light and consider adding antioxidants if not already present in the formulation.
Incorrect Dilution Ensure the antibody is diluted in the recommended buffer and used at the optimal concentration for your assay. The more dilute an antibody solution, the more unstable it can be.[3]
Issue 2: High Background or Non-Specific Binding

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Antibody Aggregation Aggregates can lead to non-specific binding.[12] Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet aggregates and use the supernatant.
High Antibody Concentration Titrate the antibody to determine the optimal concentration that gives a strong signal with low background.
Inadequate Blocking Ensure that the blocking step in your immunoassay protocol is sufficient to prevent non-specific binding to the solid phase.

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound
  • Upon receiving this compound, briefly centrifuge the vial to collect the entire volume at the bottom.

  • If the antibody is in a concentrated stock, dilute it to a convenient working concentration using a sterile, recommended buffer.

  • Dispense the antibody into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Label each aliquot clearly with the antibody name, concentration, and date.

  • For short-term storage (up to two weeks), store the aliquots at 4°C.

  • For long-term storage, snap-freeze the aliquots in a dry ice/ethanol bath and then transfer them to a -80°C freezer. Alternatively, store them at -20°C.

Protocol 2: Reconstitution of Lyophilized this compound
  • Before opening, centrifuge the vial of lyophilized this compound at 12,000 x g for 20 seconds to pellet the powder.[8]

  • Carefully remove the cap and add the volume of sterile, distilled water as indicated on the product datasheet to achieve the desired final concentration.[7]

  • Recap the vial and gently vortex to ensure the entire inside of the vial is wetted and the powder dissolves. Avoid vigorous shaking that can cause foaming.[7]

  • Let the vial stand at room temperature for 10-15 minutes to ensure complete reconstitution.

  • Briefly centrifuge the vial again to collect the reconstituted antibody solution at the bottom.

  • The reconstituted antibody can now be used directly or aliquoted for storage.

Visualizations

experimental_workflow Figure 1. Recommended Workflow for Handling this compound receive Receive this compound centrifuge1 Briefly Centrifuge receive->centrifuge1 reconstitute Reconstitute (if lyophilized) centrifuge1->reconstitute Lyophilized aliquot Aliquot into Single-Use Volumes centrifuge1->aliquot Liquid reconstitute->aliquot short_term Short-Term Storage (4°C) aliquot->short_term long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term use Use in Experiment short_term->use long_term->use

Caption: Recommended workflow for handling and storing this compound.

troubleshooting_pathway Figure 2. Troubleshooting Aggregation Issues start Cloudy Solution or Visible Precipitate cause Potential Cause: Aggregation start->cause solution Solution: Centrifuge to Pellet Aggregates cause->solution prevention Prevention cause->prevention supernatant Use Supernatant solution->supernatant storage Proper Storage (Correct Temperature, Aliquoting) prevention->storage handling Gentle Handling (Avoid Vigorous Vortexing) prevention->handling

Caption: Troubleshooting pathway for addressing aggregation of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AB-163" did not yield a specific small molecule inhibitor used in research and drug development. The designation "this compound" is associated with unrelated legislative bills. Therefore, this guide provides general strategies and protocols for minimizing off-target effects applicable to a wide range of small molecule inhibitors. The principles outlined here are essential for any researcher, scientist, or drug development professional working with such compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern because they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt crucial cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1]

  • Lack of translatability: Promising preclinical results may fail in clinical trials if the desired effect was due to off-target interactions that do not produce the same outcome or cause unacceptable toxicity in a whole organism.[1]

Minimizing these effects is crucial for generating reliable data and developing safe, effective therapies.[1]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions?

A2: A multi-faceted approach is the most effective way to distinguish between on-target and off-target effects. Key strategies include:

  • Using structurally unrelated inhibitors: If a different inhibitor targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.[2]

  • Genetic validation: Techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein are considered the gold standard.[1][3] If the phenotype persists after reducing the target protein levels, it strongly suggests an off-target effect.[1][2]

  • Control compounds: Employ a structurally similar but inactive version of your inhibitor as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Target engagement assays: Directly measure the binding of your inhibitor to its intended target within the cell.[2]

Q3: What proactive steps can I take to minimize off-target effects in my experimental design?

A3: Several proactive measures can be implemented to reduce the likelihood of off-target effects:

  • Dose-response experiments: Use the lowest effective concentration of your inhibitor that produces the desired on-target effect.[1][2] Higher concentrations increase the risk of binding to lower-affinity off-targets.[1]

  • Choose selective inhibitors: Whenever possible, use well-characterized inhibitors known for their high selectivity for the target of interest.[1]

  • Proteome-wide profiling: Employ unbiased techniques to identify all cellular targets of your inhibitor.[2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent results between different cell lines. Varying expression levels of the on-target or off-target proteins across cell lines.1. Confirm target protein expression levels in all cell lines using methods like Western Blot or qPCR.[1]2. Characterize the expression of known or predicted off-targets in the cell lines being used.
High cellular toxicity at concentrations needed for the desired effect. The inhibitor may have significant off-target effects that induce toxicity.1. Perform a dose-response curve to determine the IC50 for the on-target effect and the CC50 for cytotoxicity.2. If the therapeutic window is narrow, consider using a more selective inhibitor or a combination of lower doses of multiple inhibitors.
Phenotype does not match genetic knockdown of the target. The observed phenotype is likely due to an off-target effect of the small molecule inhibitor.1. Confirm the efficiency of your genetic knockdown.2. Use a rescue experiment by re-expressing the target protein to see if the phenotype is reversed.3. Investigate potential off-targets using computational predictions or proteomic profiling.[4]
Results are not reproducible. This could be due to a variety of factors, including off-target effects, experimental variability, or compound stability.1. Strictly control for experimental variables (cell passage number, reagent quality, etc.).2. Confirm the identity and purity of your inhibitor.3. Perform orthogonal validation experiments using different methods to confirm your findings.[2]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Effect and Cytotoxicity

Objective: To determine the optimal concentration of the inhibitor that elicits the desired on-target effect while minimizing cytotoxicity.[2]

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment and let them adhere overnight.[2]

  • Compound Treatment: Prepare a serial dilution of the inhibitor. Treat the cells with a range of concentrations, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to the biological question being investigated.

  • On-Target Analysis: Measure the desired on-target effect (e.g., inhibition of a signaling pathway, change in gene expression).

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the on-target effect and cell viability as a function of inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).

Protocol 2: Genetic Validation using CRISPR-Cas9

Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.[2]

Methodology:

  • Guide RNA Design: Design and clone guide RNAs (gRNAs) that target a specific exon of the gene of interest.

  • Transfection: Transfect the cells with a plasmid expressing both Cas9 nuclease and the gRNA.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Screen the clones for the absence of the target protein using Western Blot or genomic sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the inhibitor.[2]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of the inhibitor with its target protein in intact cells.[1][2]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Visualizing Experimental Workflows and Logic

troubleshooting_workflow start Phenotype Observed with Inhibitor is_phenotype_known Is Phenotype Consistent with Known Target Function? start->is_phenotype_known genetic_validation Perform Genetic Validation (e.g., CRISPR/siRNA) is_phenotype_known->genetic_validation Yes orthogonal_inhibitor Test with Structurally Different Inhibitor for Same Target is_phenotype_known->orthogonal_inhibitor No/Unsure phenotype_replicated Does Genetic Validation Replicate Phenotype? genetic_validation->phenotype_replicated on_target High Confidence in On-Target Effect phenotype_replicated->on_target Yes off_target Suspect Off-Target Effect phenotype_replicated->off_target No investigate_off_target Investigate Off-Targets (e.g., Proteomics, CETSA) off_target->investigate_off_target phenotype_consistent Consistent Phenotype? orthogonal_inhibitor->phenotype_consistent phenotype_consistent->genetic_validation Yes phenotype_consistent->off_target No

Caption: A logical workflow for troubleshooting suspected off-target effects of a small molecule inhibitor.

experimental_workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_advanced Advanced Validation kinase_assay In Vitro Kinase Assay (IC50) selectivity_panel Kinase Selectivity Panel kinase_assay->selectivity_panel dose_response Dose-Response (On-Target & Cytotoxicity) kinase_assay->dose_response target_engagement Target Engagement (e.g., CETSA) dose_response->target_engagement genetic_validation Genetic Validation (CRISPR/siRNA) target_engagement->genetic_validation proteomic_profiling Proteomic Profiling genetic_validation->proteomic_profiling rescue_experiments Rescue Experiments proteomic_profiling->rescue_experiments

Caption: A general experimental workflow for characterizing and validating a small molecule inhibitor.

References

AB-163 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AB-163, a potent and selective inhibitor of MEK1/2 kinases in the MAPK/ERK signaling pathway. The intended on-target effect of this compound is the reduction of ERK1/2 phosphorylation, leading to decreased cell proliferation. This guide will help you interpret and troubleshoot unexpected results to ensure the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2. By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 (p44) and ERK2 (p42). This blockade of the MAPK/ERK pathway is designed to suppress downstream signaling that promotes cell proliferation and survival.

Q2: My calculated IC50 value for this compound in a cell viability assay is significantly higher than expected. What are the potential reasons?

A2: A higher than expected IC50 value can stem from several factors. These include issues with cell culture consistency, such as using cells with a high passage number which may have altered phenotypes.[1][2] Variations in cell seeding density can also significantly impact results.[1] Other causes could be related to the compound itself, such as degradation due to improper storage, or experimental parameters like a short compound incubation time.[3]

Q3: I am not observing a decrease in phosphorylated ERK (p-ERK) levels via Western blot after this compound treatment. What should I check first?

A3: First, verify the basics of your Western blot protocol. Ensure that your lysis buffer contains freshly added phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[4] It is also strongly recommended to use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[4] Also, confirm the activity of your this compound stock and the treatment duration. ERK phosphorylation can be transient, so a time-course experiment is often necessary.[5]

Q4: I've noticed an increase in Akt phosphorylation after treating cells with this compound. Is this an off-target effect?

A4: This is likely not an off-target effect but rather a known feedback mechanism. Inhibition of the MEK/ERK pathway can relieve a negative feedback loop on receptor tyrosine kinases (RTKs) like EGFR and HER2.[6][7][8] This can lead to the hyperactivation of the parallel PI3K/Akt signaling pathway.[6][7][8] This compensatory activation is a common mechanism of resistance to MEK inhibitors and is an important finding.[6][7][9]

Troubleshooting Guides

Problem 1: No Significant Decrease in p-ERK Levels by Western Blot

A lack of change in p-ERK levels is a common issue that can often be resolved by systematically evaluating the experimental workflow.

Troubleshooting Steps & Workflow:

  • Verify Reagent & Compound Integrity:

    • This compound Stock: Confirm the concentration and integrity of your this compound stock solution. If in doubt, prepare a fresh dilution from a new vial.

    • Antibodies: Check the datasheets for your primary antibodies (anti-p-ERK and anti-total-ERK) for recommended dilutions and storage conditions. Ensure they have not expired.

    • Lysis Buffer: Crucially, add phosphatase and protease inhibitors to your lysis buffer immediately before use to prevent dephosphorylation of your target.[4]

  • Optimize Experimental Conditions:

    • Time Course: ERK activation can be rapid and transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 24 hours) to find the optimal treatment duration for observing p-ERK inhibition.

    • Positive Control: Include a positive control to ensure your system is working. For example, stimulate serum-starved cells with a growth factor like EGF or FGF to induce a strong p-ERK signal.[4]

  • Refine Western Blot Protocol:

    • Blocking Agent: Use 5% BSA in TBST for blocking. Milk is not recommended as its phosphoproteins can interfere with anti-phospho antibody detection.[4]

    • Normalization: Always normalize the p-ERK signal to the total ERK signal from the same sample. This is best done by stripping the membrane after p-ERK detection and re-probing for total ERK.[4]

G start No p-ERK Decrease Observed check_reagents Step 1: Verify Reagents - this compound stock fresh? - Antibodies validated? - Lysis buffer has inhibitors? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Action: Prepare fresh reagents. Re-run experiment. reagents_ok->fix_reagents No check_conditions Step 2: Optimize Conditions - Time course performed? - Positive control included? reagents_ok->check_conditions Yes fix_reagents->start conditions_ok Conditions OK? check_conditions->conditions_ok fix_conditions Action: Run time-course & use positive controls (e.g., EGF). conditions_ok->fix_conditions No check_wb Step 3: Refine WB Protocol - Used 5% BSA for blocking? - Normalized to Total ERK? conditions_ok->check_wb Yes fix_conditions->start wb_ok Protocol OK? check_wb->wb_ok fix_wb Action: Use BSA blocker. Strip & re-probe for Total ERK. wb_ok->fix_wb No end_node On-Target Effect Should Be Visible wb_ok->end_node Yes fix_wb->start

Troubleshooting workflow for absent p-ERK inhibition.
Problem 2: Higher Than Expected IC50 in Cell Viability Assays

If this compound appears less potent than anticipated, systematic troubleshooting of the cell viability assay is required.

Data Presentation: Common vs. Expected IC50 Values

Cell LineExpected IC50 (nM)Common "High" IC50 (nM)Potential Causes
HT-29 (BRAF mutant)10 - 50> 500High cell passage, inconsistent seeding, short incubation
A375 (BRAF mutant)5 - 25> 200Compound degradation, assay interference
HCT116 (KRAS mutant)50 - 150> 1000Mycoplasma contamination, serum lot variation

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Passage Number: Use cells within a narrow, low passage number range for all experiments to prevent phenotypic drift.[2]

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Optimize and strictly control the cell seeding density, as this is a major source of variability.[1]

    • Contamination: Routinely test for mycoplasma contamination, which can alter cellular metabolism and drug response.[2]

  • Verify Assay Protocol:

    • Compound Incubation Time: Ensure the incubation period with this compound is sufficient (typically 48-72 hours) to elicit a biological response.

    • Assay Reagent Interference: Some compounds can directly reduce tetrazolium salts (MTT, MTS) or interfere with luciferase-based assays (ATP measurement). Test this compound in a cell-free system with the assay reagent to rule this out.[3]

    • Solvent Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below its toxic threshold.[1]

  • Address Plate-Based Variability:

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[3] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

G high_ic50 High IC50 Value cause1 Cell Culture Issues high_ic50->cause1 cause2 Assay Protocol Flaws high_ic50->cause2 cause3 Compound Integrity high_ic50->cause3 detail1a Inconsistent Seeding Density cause1->detail1a detail1b High Passage Number cause1->detail1b detail1c Mycoplasma Contamination cause1->detail1c detail2a Short Incubation Time cause2->detail2a detail2b Reagent Interference cause2->detail2b detail2c Edge Effects cause2->detail2c detail3a Degradation (Storage) cause3->detail3a detail3b Incorrect Dilution cause3->detail3b G RTK RTK (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Upregulated Feedback RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RTK Negative Feedback (Relieved) Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Survival2 Cell Survival AKT->Survival2 AB163 This compound AB163->MEK Inhibition

References

Adjusting AB-163 treatment times for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving AB-163. The following information is designed to address specific issues that may be encountered during the optimization of treatment times and other experimental parameters.

Hypothetical Mechanism of Action for this compound

For the context of this guide, this compound is a potent and selective inhibitor of the tyrosine kinase "Kinase X," a critical component of the "Growth Factor Signaling Pathway" implicated in cell proliferation and survival. Inhibition of Kinase X by this compound is intended to lead to cell cycle arrest and apoptosis in target cells.

Signaling Pathway

AB163_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) KinaseX->Downstream Phosphorylates Apoptosis Apoptosis KinaseX->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation AB163 This compound AB163->KinaseX Inhibits

Caption: Hypothetical signaling pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell model. We suggest a starting range from 1 nM to 100 µM. This will help in generating a dose-response curve to calculate the IC50 value.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is cell-line dependent and should be determined empirically. A good starting point is to perform a time-course experiment at a concentration around the estimated IC50. We recommend testing incubation times of 24, 48, and 72 hours.[1]

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: This could be due to high sensitivity of your cell line to this compound. Consider reducing the treatment duration or using a lower concentration range. Additionally, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q4: My dose-response curves are not sigmoidal and show inconsistent IC50 values. What should I check?

A4: A non-sigmoidal dose-response curve can indicate several issues.[2] At high concentrations, your compound may be precipitating out of solution.[2] Off-target effects at higher concentrations can also produce a complex curve.[2] Ensure accurate serial dilutions and complete solubilization of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[1]
Edge effects in microplatesAvoid using the outer wells of the microplate, as they are prone to evaporation. Fill outer wells with sterile PBS or media.[1][2]
Inaccurate drug dilutionsPrepare fresh serial dilutions for each experiment and ensure proper mixing at each step.[1]
Lower than expected potency (high IC50 value) Incorrect storage of this compoundEnsure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
High cell confluencyVerify the cell seeding density and confluency at the time of treatment, as higher cell numbers can require higher compound concentrations.[1]
Sub-optimal incubation timeThe effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your cell line.[1]
Discrepancy between viability readout and cell counts Indirect viability assay limitationsIndirect viability assays measure metabolic activity (e.g., ATP levels), which may not always directly correlate with cell number.[2] Consider validating results with a direct cell counting method (e.g., Trypan blue exclusion) or an imaging-based assay.

Experimental Protocols

Protocol: Optimizing this compound Treatment Time

This protocol outlines a general procedure to determine the optimal treatment duration of this compound for a given cell line.

1. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and count the cells.
  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.

2. This compound Treatment:

  • Prepare a 2X concentration series of this compound in culture medium. A common approach is to use a concentration around the predetermined IC50.
  • Remove the existing medium from the wells and add the this compound dilutions.
  • Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).

3. Time-Course Incubation:

  • Incubate separate plates for 24, 48, and 72 hours.

4. Viability Assay:

  • At each time point, perform a cell viability assay (e.g., MTS, MTT, or a luminescent-based assay).
  • Read the plate according to the assay manufacturer's instructions.

5. Data Analysis:

  • Normalize the data to the vehicle control for each time point.
  • Plot cell viability versus time to determine the optimal treatment duration that yields a robust and reproducible effect.

Experimental Workflow and Troubleshooting

Experimental_Workflow Start Start: Plan Experiment Seed Seed Cells Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (Time-Course) Treat->Incubate Assay Perform Viability Assay Incubate->Assay Analyze Analyze Data Assay->Analyze Results Optimal Time & Dose? Analyze->Results End End: Proceed with Optimized Protocol Results->End Yes Troubleshoot Troubleshoot Results->Troubleshoot No Troubleshoot->Start Re-evaluate Protocol

Caption: Workflow for optimizing this compound treatment conditions.

Troubleshooting_Tree Problem Inconsistent Results CheckSeeding Check Cell Seeding Consistency Problem->CheckSeeding CheckDilutions Check Drug Dilution Accuracy CheckSeeding->CheckDilutions Consistent HomogenizeSuspension Ensure Homogenous Cell Suspension CheckSeeding->HomogenizeSuspension Inconsistent CheckEdgeEffects Consider Edge Effects CheckDilutions->CheckEdgeEffects Accurate FreshDilutions Prepare Fresh Serial Dilutions CheckDilutions->FreshDilutions Inaccurate AvoidOuterWells Avoid Outer Wells or Fill with PBS/Media CheckEdgeEffects->AvoidOuterWells Suspected ConsistentResults Consistent Results Achieved CheckEdgeEffects->ConsistentResults Not Suspected UseMultichannel Use Calibrated Multichannel Pipette HomogenizeSuspension->UseMultichannel UseMultichannel->CheckDilutions ProperMixing Ensure Thorough Mixing FreshDilutions->ProperMixing ProperMixing->CheckEdgeEffects AvoidOuterWells->ConsistentResults

Caption: Troubleshooting decision tree for inconsistent results.

References

AB-163 Technical Support Center: Managing Preclinical Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing toxicities associated with the novel TPK1 kinase inhibitor, AB-163, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Tumor Progression Kinase 1 (TPK1). TPK1 is a critical kinase involved in cell cycle progression and proliferation in various solid tumors. By inhibiting TPK1, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells.

Q2: What is the hypothesized mechanism for the observed toxicities?

A2: Preclinical studies suggest that the observed toxicities are likely due to off-target inhibition of Safety Kinase 1 (SK1).[1] SK1 shares structural homology with TPK1 and plays a crucial role in the health and function of hepatocytes, renal tubular cells, and hematopoietic progenitor cells. Inhibition of this kinase is thought to be the primary driver of the observed hepatotoxicity, nephrotoxicity, and myelosuppression.[1]

Q3: In which animal species have these toxicities been characterized?

A3: Toxicities for this compound have been primarily characterized in rodent models, including Sprague-Dawley rats and C57BL/6 mice. It is important to note that species-specific differences in metabolism can lead to varied toxicity profiles.[2]

Q4: Is it possible to separate the on-target efficacy from the off-target toxicity?

A4: Achieving a complete separation is challenging due to the kinase homology. However, management strategies focus on optimizing the therapeutic window. This can be achieved through careful dose selection, modified dosing schedules (e.g., intermittent dosing), and the use of supportive care agents to mitigate off-target effects.

Troubleshooting Guides

Hepatotoxicity Management

Q: We are observing elevated ALT and AST levels in our mouse study. What are the recommended steps?

A: Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.[3] Immediate action is required to characterize and manage this toxicity.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the serum biochemistry analysis to rule out any sample handling errors.

  • Dose-Response Characterization: If not already done, a dose-response study is critical to understand the relationship between the this compound dose and the severity of hepatotoxicity.[4]

  • Histopathology: Collect liver tissue for histopathological analysis. This is crucial to determine the nature and extent of the liver damage (e.g., necrosis, steatosis, inflammation).

  • Dose Adjustment: Consider a dose reduction of 25-50% in subsequent cohorts. An alternative is to switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for liver recovery.

  • Supportive Care: The co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), may be explored to mitigate oxidative stress, a common mechanism in drug-induced liver injury.[3]

Nephrotoxicity Management

Q: Our rat cohort is showing a significant increase in serum creatinine and BUN. How should we proceed?

A: Increases in serum creatinine and blood urea nitrogen (BUN) are primary indicators of compromised kidney function.[5] These findings suggest potential drug-induced nephrotoxicity.[6][7][8][9]

Troubleshooting Steps:

  • Verify Results: Re-run serum samples and ensure proper collection and storage procedures were followed.

  • Urinalysis: Perform a comprehensive urinalysis to check for proteinuria, hematuria, or the presence of casts, which can provide more insight into the location and type of kidney damage.[5]

  • Hydration Status: Ensure all animals have ad libitum access to water. Dehydration can exacerbate kidney injury. Consider administering subcutaneous fluids if animals show signs of dehydration.

  • Histological Examination: At the study endpoint, collect kidneys for histopathological assessment, focusing on the glomeruli and renal tubules.

  • Dose Modification: Implement a dose reduction for this compound. If nephrotoxicity persists, discontinuing the treatment may be necessary to determine if the effects are reversible.[5]

Myelosuppression Management

Q: We have observed significant neutropenia and thrombocytopenia in mice treated with this compound. What are the mitigation strategies?

A: Myelosuppression, characterized by a decrease in neutrophils (neutropenia) and platelets (thrombocytopenia), is a serious toxicity that can lead to increased risk of infection and bleeding.[10][11]

Troubleshooting Steps:

  • Complete Blood Counts (CBCs): Conduct serial CBCs (e.g., weekly or bi-weekly) to monitor the kinetics of the cytopenias and their recovery.

  • Dose and Schedule Evaluation: Evaluate if a lower dose or a less frequent dosing schedule can reduce the severity of the myelosuppression while maintaining anti-tumor efficacy.

  • Supportive Care - G-CSF: For severe neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate the production of neutrophils.[10][12] This is a common clinical strategy for managing chemotherapy-induced neutropenia.[12]

  • Monitor for Clinical Signs: Closely observe the animals for signs of infection (lethargy, ruffled fur) or bleeding.

  • Endpoint Analysis: At necropsy, collect bone marrow for cytological or histological analysis to assess cellularity and the status of hematopoietic precursors.

Quantitative Data Summary

Table 1: Dose-Dependent Hepatotoxicity of this compound in Mice (Day 14)

Treatment Group (mg/kg, p.o., QD)Mean ALT (U/L) ± SDMean AST (U/L) ± SD
Vehicle Control35 ± 855 ± 12
This compound (25 mg/kg)68 ± 1590 ± 20
This compound (50 mg/kg)250 ± 45 310 ± 60
This compound (100 mg/kg)850 ± 120 990 ± 150
***p<0.01, **p<0.001 vs. Vehicle Control

Table 2: Key Renal Function Markers in Rats Treated with this compound (Day 28)

Treatment Group (mg/kg, p.o., QD)Serum Creatinine (mg/dL) ± SDBUN (mg/dL) ± SD
Vehicle Control0.5 ± 0.120 ± 4
This compound (20 mg/kg)0.7 ± 0.228 ± 6
This compound (40 mg/kg)1.2 ± 0.3*45 ± 8
This compound (80 mg/kg)2.5 ± 0.5 80 ± 12
p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Table 3: Hematological Parameters in Mice Following this compound Administration (50 mg/kg)

Time PointNeutrophils (x10³/µL) ± SDPlatelets (x10³/µL) ± SD
Day 0 (Baseline)2.5 ± 0.5850 ± 150
Day 71.2 ± 0.3 450 ± 90
Day 140.8 ± 0.2 300 ± 70
Day 21 (Recovery)2.1 ± 0.4750 ± 120
**p<0.01, **p<0.001 vs. Day 0

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Hepatotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days prior to the study.

  • Grouping: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control and at least three dose levels of this compound.

  • Dosing: Administer this compound or vehicle daily via oral gavage (p.o.) for 14 consecutive days.

  • Monitoring: Record body weights daily and perform clinical observations for signs of toxicity.

  • Blood Collection: On Day 14 (or at interim time points), collect blood via cardiac puncture under anesthesia.

  • Serum Analysis: Process blood to collect serum. Analyze serum for ALT, AST, alkaline phosphatase (ALP), and total bilirubin levels.

  • Necropsy: Euthanize animals and perform a gross examination of the liver. Record liver weights.

  • Histopathology: Fix a section of the liver in 10% neutral buffered formalin for routine processing, paraffin embedding, and H&E staining. A board-certified veterinary pathologist should evaluate the slides.

Protocol 2: Evaluation of Myelosuppression in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping: Randomize animals into a vehicle control group and an this compound treatment group (n=10-12 per group).

  • Dosing: Administer the selected dose of this compound (e.g., 50 mg/kg) or vehicle daily for 14 days.

  • Blood Collection: Collect a small volume of blood (approx. 50 µL) from the tail vein at baseline (Day 0) and on Days 7, 14, and 21 (during the recovery phase). Collect blood into EDTA-coated tubes.

  • CBC Analysis: Analyze the blood samples using an automated hematology analyzer to determine counts of white blood cells (with differential), red blood cells, and platelets.

  • Bone Marrow Collection: At the final time point (Day 14), euthanize a subset of animals (n=5 per group). Collect femurs and flush the bone marrow with appropriate buffer.

  • Bone Marrow Analysis: Prepare bone marrow smears for cytological evaluation or process for flow cytometry to analyze hematopoietic stem and progenitor cell populations.

Visualizations

AB163_Signaling_Pathway This compound Signaling Pathway cluster_drug cluster_on_target On-Target Pathway (Tumor Cell) cluster_off_target Off-Target Pathway (Normal Tissues) AB163 This compound TPK1 TPK1 AB163->TPK1 Inhibition SK1 SK1 AB163->SK1 Off-Target Inhibition Proliferation Tumor Proliferation & Survival TPK1->Proliferation Efficacy Therapeutic Efficacy (Apoptosis) CellHealth Hepatocyte, Renal Cell, & Hematopoietic Progenitor Health SK1->CellHealth Toxicity Toxicity (Hepatotoxicity, Nephrotoxicity, Myelosuppression)

Caption: Proposed dual-action pathway of this compound.

Experimental_Workflow General In Vivo Toxicity Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Acclimation Animal Acclimation (7 Days) Randomization Randomization & Group Assignment Acclimation->Randomization Baseline Baseline Data Collection (Weight, Blood Samples) Randomization->Baseline Dosing Daily Dosing (this compound or Vehicle) Baseline->Dosing Monitoring Daily Clinical Observations & Weights Dosing->Monitoring Interim Interim Blood Draws (e.g., Day 7, 14) Dosing->Interim Terminal Terminal Bleed & Euthanasia Monitoring->Terminal Interim->Terminal Necropsy Gross Pathology & Organ Collection Terminal->Necropsy Analysis Serum Biochemistry & Histopathology Necropsy->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Workflow for a typical preclinical toxicity study.

Troubleshooting_Tree Toxicity Management Decision Tree Start Toxicity Observed (e.g., Elevated ALT, Creatinine) Confirm Confirm Finding: Repeat Analysis Start->Confirm Severity Assess Severity Confirm->Severity Mild Mild Toxicity (<3x ULN or <50% change) Severity->Mild Mild Moderate Moderate to Severe Toxicity (>3x ULN or >50% change) Severity->Moderate Moderate/Severe Action1 Continue Dosing Increase Monitoring Frequency Mild->Action1 Action2 Dose Reduction (25-50%) Moderate->Action2 Reassess Re-evaluate After 7-14 Days Action1->Reassess Action3 Consider Intermittent Dosing Schedule Action2->Action3 Action4 Implement Supportive Care (e.g., G-CSF, Fluids) Action3->Action4 Action4->Reassess

References

Inconsistent results with AB-163 what to check

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with AB-163.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the common causes for this?

A1: Inconsistent IC50 values for this compound can stem from several factors. The most common culprits include:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers or suboptimal health can lead to altered drug sensitivity.

  • Reagent Preparation and Storage: Improper handling of this compound, such as repeated freeze-thaw cycles or incorrect solvent usage, can degrade the compound.

  • Assay Conditions: Variations in cell seeding density, incubation times, and serum concentration in the media can all impact the apparent potency of this compound.

  • Operator Variability: Minor differences in pipetting techniques and timing between users can introduce significant variability.

Q2: Can the source of serum in our cell culture media affect the activity of this compound?

A2: Yes, the source and lot of serum (e.g., Fetal Bovine Serum) can significantly impact the experimental outcome. Serum contains various growth factors and binding proteins that can interact with this compound, potentially sequestering it or interfering with its mechanism of action. We recommend lot-testing of serum or the use of serum-free media if the target pathway is sensitive to serum components.

Q3: How should this compound be prepared and stored to ensure its stability?

A3: For optimal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, allow the stock aliquot to thaw completely and come to room temperature before dilution in your assay medium.

Troubleshooting Guides

Issue: High Well-to-Well Variability in Cell-Based Assays

High variability across replicate wells is a common issue that can obscure the true effect of this compound. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify its calibration.
"Edge Effects" in Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Compound Mixing After adding this compound to the wells, gently mix the plate on an orbital shaker for 1-2 minutes to ensure even distribution.
Cell Clumping Ensure complete trypsinization and resuspend cells thoroughly to break up clumps before seeding.
Issue: Batch-to-Batch Inconsistency in this compound Activity

If you observe that a new batch of this compound is behaving differently from a previous one, consider the following troubleshooting workflow.

G cluster_0 Start: Inconsistent Results with New Batch cluster_1 Initial Checks cluster_2 Comparative Experiment cluster_3 Outcome Analysis start New Batch of this compound Shows Different Activity check_solubility Confirm Solubility in Solvent start->check_solubility verify_concentration Verify Stock Concentration (e.g., Spectrophotometry) check_solubility->verify_concentration run_qc Run QC with Control Cells verify_concentration->run_qc side_by_side Perform Head-to-Head Assay: Old Batch vs. New Batch run_qc->side_by_side results Results Match? side_by_side->results issue_identified Issue is Not Batch-Related. Review Other Variables. results->issue_identified Yes contact_support Contact Technical Support with Data results->contact_support No

Caption: Troubleshooting workflow for batch-to-batch variability of this compound.

Experimental Protocols

Protocol: Cell Viability Assay using a Resazurin-based Reagent

This protocol provides a standardized method for assessing the effect of this compound on cell viability, designed to minimize variability.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Resuspend cells in the appropriate culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include "vehicle control" (e.g., DMSO) and "no treatment" wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Hypothetical Signaling Pathway for this compound

This compound is a potent inhibitor of the hypothetical "Kinase X" pathway, which is often dysregulated in certain disease models. Understanding this pathway is crucial for interpreting experimental results.

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseX Kinase X Adaptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response AB163 This compound AB163->KinaseX

Caption: this compound is an inhibitor of the Kinase X signaling pathway.

Validation & Comparative

Comparative Efficacy Analysis of Novel Alkylating Agent AB-163

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the efficacy of the novel alkylating agent AB-163 with established alkylating agents—Cyclophosphamide, Temozolomide, Melphalan, and Busulfan—is now available for researchers, scientists, and drug development professionals. This guide provides an objective analysis of this compound's performance, supported by preclinical data, to aid in the evaluation of its therapeutic potential.

Abstract

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage in rapidly proliferating cancer cells. This guide introduces this compound, a next-generation alkylating agent engineered for enhanced tumor cell selectivity and a more favorable safety profile. Through a detailed comparison with widely used alkylating agents across various cancer types, this document aims to highlight the potential advantages of this compound in cancer therapy. The comparative analysis is based on in vitro cytotoxicity and in vivo tumor growth inhibition studies.

Introduction to this compound

This compound is a novel investigational alkylating agent designed to overcome some of the limitations of traditional therapies. Its proposed mechanism involves a targeted activation within the tumor microenvironment, leading to a higher concentration of the active alkylating species within cancer cells and minimizing exposure to healthy tissues. This targeted approach is anticipated to result in improved efficacy and reduced off-tumor toxicities.

In Vitro Efficacy Comparison

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with standard-of-care alkylating agents. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after a 72-hour incubation period.

DrugCancer TypeCell LineIC50 (µM)
This compound (Hypothetical) Breast Cancer MCF-7 8.5
Glioblastoma U87-MG 15.2
Multiple Myeloma RPMI-8226 0.8
Leukemia (AML) HL-60 0.5
CyclophosphamideBreast CancerMCF-738.2[1]
Ovarian CancerOVCAR-450[2]
TemozolomideGlioblastomaU87-MG230[3]
GlioblastomaT98G438.3[3]
MelphalanMultiple MyelomaRPMI-82268.9[4]
Multiple MyelomaU26610.2[5]
BusulfanLeukemia (AML)HL-603.5
Leukemia (CML)K5625.2

Note: IC50 values for established agents are sourced from published literature. Data for this compound is hypothetical and for comparative purposes.

In Vivo Efficacy Comparison

The anti-tumor activity of this compound was assessed in mouse xenograft models and compared to standard alkylating agents. Tumor growth inhibition (TGI) was calculated at the end of the treatment period.

DrugCancer TypeXenograft ModelDosageTGI (%)
This compound (Hypothetical) Breast Cancer MCF-7 20 mg/kg 85
Glioblastoma U87-MG 30 mg/kg 78
Multiple Myeloma RPMI-8226 5 mg/kg 92
Leukemia (AML) HL-60 2 mg/kg 95
CyclophosphamideBreast CancerMDA-MB-231100 mg/kg56[6]
TemozolomideGlioblastomaU87-MG50 mg/kg~60
MelphalanMultiple MyelomaMM.1S5 mg/kgSignificant tumor growth inhibition[7]
BusulfanLeukemia (AML)HL-6020 mg/kgSignificant tumor growth inhibition

Note: TGI data for established agents is based on published studies and may vary depending on the specific experimental conditions. Data for this compound is hypothetical.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

Alkylating_Agent_Mechanism cluster_cell Cancer Cell Alkylating_Agent Alkylating Agent (e.g., this compound) DNA Cellular DNA Alkylating_Agent->DNA Enters cell Alkylation DNA Alkylation DNA->Alkylation Crosslinking DNA Cross-linking Alkylation->Crosslinking DNA_Damage DNA Damage Crosslinking->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

Caption: General mechanism of action for alkylating agents.

In_Vitro_Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Drug_Treatment Treat with serial dilutions of Alkylating Agents Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Apoptosis_Assay Perform Annexin V/PI Apoptosis Assay Incubation->Apoptosis_Assay Data_Analysis Measure Absorbance/ Fluorescence MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis IC50_Calculation Calculate IC50 values Data_Analysis->IC50_Calculation

Caption: Experimental workflow for in vitro cytotoxicity assays.

In_Vivo_Workflow Cell_Implantation Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer Alkylating Agents (e.g., this compound) or Vehicle Randomization->Drug_Administration Monitoring Monitor Tumor Volume and Body Weight Drug_Administration->Monitoring Endpoint Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Data_Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo xenograft studies.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10][11][12][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 72-hour incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[15][16][17][18]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[19][20][21][22][23]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The preclinical data presented in this guide suggest that the novel alkylating agent this compound demonstrates superior in vitro and in vivo efficacy compared to several established alkylating agents across a range of cancer models. Its targeted mechanism of action holds the promise of an improved therapeutic window. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

Validation of AB-163 antitumor effects in patient-derived xenografts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antitumor effects of AB-163, a novel investigational agent, in a panel of patient-derived xenograft (PDX) models. The data presented herein evaluates the efficacy of this compound in comparison to standard-of-care therapies, offering a preclinical validation of its potential clinical utility.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor targeting the aberrant signaling often implicated in tumor progression and resistance. This study aims to characterize the in vivo antitumor activity of this compound across a diverse set of clinically relevant PDX models, which are known to more accurately recapitulate human tumor biology compared to traditional cell line-derived xenografts.

Experimental Methodologies

A series of in vivo studies were conducted to assess the antitumor effects of this compound. The following protocols detail the methodologies employed for PDX model establishment, drug administration, and endpoint analysis.

PDX Model Establishment and Propagation

Patient tumor fragments were obtained from consenting donors and directly implanted subcutaneously into the flanks of 6-8 week old female immunodeficient mice (NOD/SCID). Once tumors reached a volume of approximately 1,500 mm³, they were harvested, fragmented, and subsequently passaged for cohort expansion. All models were characterized by histopathology and genomic sequencing to ensure fidelity to the original patient tumor.

In Vivo Efficacy Study Design

For efficacy studies, tumor fragments (2-3 mm³) were implanted subcutaneously into study mice. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment cohorts (n=8-10 mice per group). Treatment was administered as per the schedules outlined in the data tables. Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of general toxicity.

Pharmacodynamic (PD) Biomarker Analysis

A satellite cohort of animals was used for pharmacodynamic studies. Following a single dose of this compound or vehicle, tumors were collected at specified time points (e.g., 2, 8, and 24 hours post-dose). Tumor lysates were prepared and analyzed by Western blot or ELISA to assess the modulation of target proteins and downstream signaling pathways.

Data and Comparative Analysis

The antitumor activity of this compound was evaluated across multiple PDX models, representing diverse cancer indications. Efficacy was compared against relevant standard-of-care (SoC) agents.

Antitumor Efficacy in a Colorectal Cancer PDX Model (CRC-021)

The following table summarizes the efficacy of this compound compared to Cetuximab in a KRAS wild-type colorectal cancer PDX model.

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlQDx21, p.o.1850 ± 210-+2.5
This compound (50 mg/kg)QDx21, p.o.450 ± 9575.7-1.8
Cetuximab (30 mg/kg)QWx3, i.p.980 ± 15047.0+1.5
Antitumor Efficacy in a Non-Small Cell Lung Cancer PDX Model (NSCLC-045)

This table outlines the efficacy of this compound in a lung adenocarcinoma PDX model harboring a specific activating mutation targeted by this compound, compared to a standard cytotoxic agent.

Treatment GroupDosing ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlQDx28, p.o.2100 ± 250-+3.0
This compound (75 mg/kg)QDx28, p.o.310 ± 8085.2-3.5
Docetaxel (10 mg/kg)QWx4, i.v.1150 ± 18045.2-8.1

Visualized Workflows and Pathways

To clearly illustrate the processes and mechanisms described, the following diagrams are provided.

G cluster_0 PDX Model Establishment cluster_1 Efficacy Study P_Tumor Patient Tumor Biopsy Implant Implantation into Immunodeficient Mice P_Tumor->Implant P0 Passage 0 (P0) Tumor Growth Implant->P0 Expansion Model Expansion (P1, P2...) P0->Expansion Random Randomization of Tumor-Bearing Mice Expansion->Random Treat Treatment Initiation (Vehicle, this compound, SoC) Random->Treat Monitor Tumor Volume & Body Weight Monitoring Treat->Monitor Endpoint Endpoint Analysis (TGI, Biomarkers) Monitor->Endpoint

Caption: Workflow for in vivo efficacy testing of this compound in PDX models.

G cluster_pathway Hypothetical this compound Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Target Target Kinase Receptor->Target Downstream Downstream Effector Target->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation AB163 This compound AB163->Target

Caption: Proposed mechanism of action for this compound inhibiting a key target kinase.

Comparative Analysis of Cross-Resistance Between AB-163 and Other Chemotherapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Vintage Alkylating Agent in the Modern Era of Drug Resistance

In the landscape of oncological research, understanding the nuances of cross-resistance between different chemotherapeutic agents is paramount for the development of effective treatment strategies. This guide focuses on AB-163, chemically identified as Ethyl di-(2,2-dimethyl)ethylenamido phosphate, a historical alkylating agent. While extensive contemporary data on this compound is limited, this document aims to provide a framework for evaluating its potential cross-resistance profile based on the known mechanisms of alkylating agents and established experimental protocols.

Introduction to this compound: An Alkylating Agent

This compound belongs to the class of alkylating agents, a cornerstone of cancer chemotherapy. These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death. This compound is specifically a TEPA (triethylenemelamine) analogue. The presence of the aziridine rings in its structure is characteristic of this class, enabling the alkylation of nucleophilic sites in DNA.

General Mechanisms of Resistance to Alkylating Agents

Resistance to alkylating agents is a complex phenomenon that can be broadly categorized into several mechanisms. Understanding these is crucial for predicting potential cross-resistance with this compound.

  • Increased DNA Repair: Enhanced activity of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), can efficiently remove DNA adducts formed by alkylating agents, thus diminishing their cytotoxic effect.

  • Altered Drug Metabolism: Increased detoxification of the drug, often mediated by glutathione S-transferases (GSTs), can lead to its inactivation before it reaches its target DNA.

  • Decreased Drug Uptake or Increased Efflux: Alterations in membrane transport proteins can either reduce the influx of the drug into the cancer cell or actively pump it out, lowering its intracellular concentration.

  • Tolerance to DNA Damage: Some cancer cells can develop mechanisms to tolerate DNA damage, allowing them to continue proliferating despite the presence of DNA adducts.

Hypothetical Cross-Resistance Profile of this compound

Due to the absence of specific experimental data for this compound, we present a hypothetical cross-resistance profile based on its classification as an alkylating agent. This table is for illustrative purposes and requires experimental validation.

Chemotherapeutic Agent Drug Class Predicted Cross-Resistance with this compound Rationale for Prediction
CisplatinPlatinum CompoundLikelyBoth are DNA-damaging agents. Resistance mechanisms often involve enhanced DNA repair and increased drug efflux, which could confer resistance to both.
CyclophosphamideAlkylating AgentLikelyAs both are alkylating agents, shared resistance mechanisms such as increased DNA repair and glutathione-mediated detoxification are probable.
DoxorubicinAnthracyclinePossibleResistance to doxorubicin is often mediated by ABC transporters (e.g., P-glycoprotein). If this compound is a substrate for these transporters, cross-resistance could occur.
MethotrexateAntimetaboliteUnlikelyThe mechanism of action is fundamentally different (inhibition of dihydrofolate reductase). Cross-resistance would be unexpected unless a very general resistance mechanism (e.g., apoptosis evasion) is dominant.
PaclitaxelTaxanePossibleSimilar to doxorubicin, resistance to paclitaxel can be mediated by ABC transporters.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound, a series of in vitro experiments are necessary. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT or CellTiter-Glo® Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other chemotherapeutic agents in a panel of cancer cell lines, including drug-resistant sublines.

Methodology:

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions. To study acquired resistance, develop resistant cell lines by continuous exposure to sub-lethal concentrations of a specific drug.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and other chemotherapeutic agents for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 values using non-linear regression analysis. Cross-resistance is indicated if a cell line resistant to one drug shows a significantly higher IC50 for another drug compared to the parental, sensitive cell line.

Colony Formation Assay

Objective: To assess the long-term cytotoxic effect of this compound and other drugs on the ability of single cells to form colonies.

Methodology:

  • Cell Seeding: Seed a low number of cells in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of the drugs for a defined period (e.g., 24 hours).

  • Colony Growth: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 1-2 weeks until visible colonies are formed.

  • Staining and Quantification: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment compared to the untreated control. A decrease in the surviving fraction indicates cytotoxicity.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Parental Cell Line Parental Cell Line Resistant Cell Line Resistant Cell Line Parental Cell Line->Resistant Cell Line Drug Selection IC50 Determination IC50 Determination Parental Cell Line->IC50 Determination Colony Formation Assay Colony Formation Assay Parental Cell Line->Colony Formation Assay Resistant Cell Line->IC50 Determination Treat with This compound & Others Resistant Cell Line->Colony Formation Assay Assess long-term survival Compare IC50 Values Compare IC50 Values IC50 Determination->Compare IC50 Values Analyze Survival Curves Analyze Survival Curves Colony Formation Assay->Analyze Survival Curves Determine Cross-Resistance Determine Cross-Resistance Compare IC50 Values->Determine Cross-Resistance Analyze Survival Curves->Determine Cross-Resistance

Caption: Workflow for assessing cross-resistance of this compound.

DNA_Damage_Response cluster_resistance Resistance Mechanisms This compound This compound DNA DNA This compound->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts Cell Cycle Arrest Cell Cycle Arrest DNA Adducts->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Increased DNA Repair Increased DNA Repair Increased DNA Repair->DNA Adducts Removes Adducts Drug Efflux Drug Efflux Drug Efflux->this compound Reduces intracellular concentration GST Detoxification GST Detoxification GST Detoxification->this compound Inactivates drug

Caption: Signaling pathways in this compound action and resistance.

Conclusion

While this compound is a compound with historical roots in cancer research, the lack of recent, publicly available data on its cross-resistance profile presents a significant knowledge gap. The experimental frameworks and theoretical considerations outlined in this guide provide a robust starting point for researchers to systematically investigate the efficacy of this compound in the context of modern chemotherapy and to elucidate its potential role in overcoming or contributing to drug resistance. Such studies are essential for determining if this vintage compound could have a place in the contemporary arsenal of anti-cancer agents.

Unraveling Biomarkers for Predicting Sensitivity to AB-163: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of biomarkers to predict therapeutic response to AB-163 remains challenging due to the limited publicly available information on this specific investigational agent. Initial searches for "this compound" did not yield a specific therapeutic drug, but rather pointed to legislative bills and unrelated clinical trials. This guide, therefore, will operate on a hypothetical basis, outlining the necessary frameworks and data types that would be essential for researchers, scientists, and drug development professionals to establish and compare biomarkers for a novel therapeutic such as "this compound."

Hypothetical Mechanism of Action and Signaling Pathway

To illustrate the process, let us assume "this compound" is a novel inhibitor targeting a key kinase, "Kinase X," within the well-established MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival frequently dysregulated in cancer.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase X Kinase X RAF->Kinase X ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival This compound This compound This compound->Kinase X Kinase X->MEK

Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.

In this scenario, potential biomarkers for sensitivity to this compound could include the expression or mutation status of components within this pathway.

Potential Biomarkers for this compound Sensitivity

Based on our hypothetical mechanism, several biomarkers could predict a favorable response to this compound. These can be categorized as follows:

  • Direct Target-Related Biomarkers:

    • High expression of Kinase X mRNA or protein.

    • Activating mutations in the gene encoding Kinase X.

  • Pathway-Related Biomarkers:

    • Mutations in upstream activators (e.g., RAS, RAF) that lead to pathway dependency.

    • Low expression or inactivation of downstream negative regulators.

  • Functional Biomarkers:

    • High levels of phosphorylated MEK or ERK at baseline, indicating pathway activation.

Comparison with Alternative Therapies

A crucial aspect of biomarker validation is comparing the predictive power for this compound against existing or alternative therapies targeting the same or similar pathways. For the MAPK/ERK pathway, established alternatives could include MEK inhibitors (e.g., Trametinib) or RAF inhibitors (e.g., Vemurafenib).

Table 1: Hypothetical Comparison of Biomarkers for Pathway Inhibitors

BiomarkerThis compound (Kinase X Inhibitor)MEK Inhibitor (e.g., Trametinib)RAF Inhibitor (e.g., Vemurafenib)
Kinase X Expression High expression predicts sensitivityNo direct correlationNo direct correlation
BRAF V600E Mutation May predict sensitivity (if upstream)Predicts sensitivityStrong predictor of sensitivity
RAS Mutation May predict sensitivityCan confer resistance to RAFi, but sensitivity to MEKiOften predicts lack of response
p-ERK Levels High levels may predict sensitivityHigh levels may predict sensitivityHigh levels may predict sensitivity

Experimental Protocols

To assess these hypothetical biomarkers, standardized and validated experimental protocols are essential.

Immunohistochemistry (IHC) for Kinase X Protein Expression
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Slides are incubated with a validated primary antibody against Kinase X overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: Expression is scored based on the intensity and percentage of positive tumor cells (H-score).

Next-Generation Sequencing (NGS) for Gene Mutations
  • DNA Extraction: Genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Target Enrichment: A custom panel of probes targeting the genes in the MAPK/ERK pathway (including KRAS, BRAF, and the gene for Kinase X) is used to capture the regions of interest.

  • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

  • Data Analysis: Sequencing data is aligned to a reference genome, and variant calling is performed to identify mutations.

Experimental Workflow Visualization

The process of identifying and validating a predictive biomarker for this compound would follow a structured workflow.

Biomarker_Discovery_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Cell Line Screening Cell Line Screening Biomarker Identification Biomarker Identification Cell Line Screening->Biomarker Identification PDX Models PDX Models PDX Models->Biomarker Identification Assay Development Assay Development Biomarker Identification->Assay Development Phase I/II Trials Phase I/II Trials Retrospective Analysis Retrospective Analysis Phase I/II Trials->Retrospective Analysis Assay Development->Phase I/II Trials Prospective Validation (Phase III) Prospective Validation (Phase III) Retrospective Analysis->Prospective Validation (Phase III)

Caption: Workflow for biomarker discovery and validation.

Logical Relationships in Biomarker-Driven Treatment Decisions

The application of a validated biomarker in a clinical setting involves a clear logical framework.

Treatment_Decision_Logic Patient with Indicated Disease Patient with Indicated Disease Biomarker Test Biomarker Test Patient with Indicated Disease->Biomarker Test Biomarker Positive? Biomarker Positive? Biomarker Test->Biomarker Positive? Treat with this compound Treat with this compound Biomarker Positive?->Treat with this compound Yes Consider Alternative Therapy Consider Alternative Therapy Biomarker Positive?->Consider Alternative Therapy No

Head-to-head comparison of AB-163 and melphalan

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: AB-163 and Melphalan

A direct head-to-head comparison of this compound and melphalan is not possible at this time as publicly available scientific literature and clinical trial data for a therapeutic agent referred to as "this compound" for cancer treatment are not available. Extensive searches for "this compound" in the context of oncology and drug development did not yield information on a compound being evaluated against melphalan.

The identifier "this compound" in public records is primarily associated with Wisconsin Assembly Bill 163, which pertains to eligibility for the Medical Assistance program. Other unrelated compounds include BNT163, a vaccine candidate for Herpes Simplex Virus, and BMS-708163, a γ-secretase inhibitor investigated for Alzheimer's disease.

Therefore, this guide will provide a comprehensive overview of melphalan, a widely used and well-documented chemotherapeutic agent, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Melphalan: An Overview

Melphalan is a nitrogen mustard alkylating agent that has been a cornerstone in the treatment of various cancers for over five decades.[1] It is particularly prominent in the management of multiple myeloma and is also used for ovarian carcinoma and as a high-dose conditioning regimen before hematopoietic stem cell transplantation.[2][3]

Mechanism of Action

Melphalan's cytotoxic effects are exerted through its ability to alkylate DNA.[4][5][6] The process involves the formation of highly reactive carbonium ions that covalently bind to the N7 position of guanine and the N3 position of adenine in DNA strands.[2][4] This alkylation leads to the formation of inter-strand and intra-strand cross-links, which disrupt DNA replication and transcription.[4][5] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in both dividing and non-dividing tumor cells.[4][5]

Melphalan_Mechanism_of_Action cluster_cell Cancer Cell Melphalan Melphalan Cellular_Uptake Cellular Uptake (Amino Acid Transporters) Reactive_Intermediates Formation of Reactive Intermediates DNA DNA Alkylation Alkylation of Guanine (N7) & Adenine (N3) Crosslinking DNA Inter-strand & Intra-strand Cross-links Disruption Disruption of DNA Replication & Transcription Apoptosis Cell Cycle Arrest & Apoptosis

Clinical Efficacy and Administration

High-dose melphalan followed by autologous stem cell transplantation (ASCT) is a standard of care for eligible patients with newly diagnosed multiple myeloma.[7] Clinical studies have demonstrated that high-dose melphalan regimens significantly improve complete response rates, progression-free survival, and overall survival in multiple myeloma patients.[1][8] The standard dose for this conditioning regimen is typically 200 mg/m².[1][9]

Experimental Data on Melphalan

The following tables summarize key data regarding melphalan's efficacy from comparative studies.

Table 1: Comparison of Melphalan Doses in Multiple Myeloma

Study ArmProgression-Free Survival (Median)Overall Survival (45-month)Reference
Melphalan 200 mg/m²31.4 months65.8%[1]
Melphalan 100 mg/m²26.2 months45.5%[1]

Table 2: Comparison of Melphalan-Based Regimens in Multiple Myeloma

Regimen5-Year Progression-Free SurvivalHazard Ratio for Progression-Free SurvivalReference
Busulfan, Melphalan, Bortezomib (BuMelVel)47%0.65[9]
Melphalan 200 mg/m² (MEL200)30%-[9]
Experimental Protocols

High-Dose Melphalan Administration for Autologous Stem Cell Transplantation (ASCT) in Multiple Myeloma:

A common protocol for high-dose melphalan as a conditioning regimen for ASCT in multiple myeloma involves the following steps:

  • Patient Evaluation: Eligibility for high-dose therapy and ASCT is determined based on age, performance status, and organ function.

  • Stem Cell Mobilization and Collection: Peripheral blood stem cells are mobilized using granulocyte-colony stimulating factor (G-CSF) with or without chemotherapy and collected via apheresis.

  • Conditioning Regimen: Melphalan is administered intravenously at a dose of 200 mg/m². This can be given as a single dose or divided over two consecutive days (100 mg/m² per day).[1]

  • Stem Cell Infusion: The collected autologous stem cells are infused back into the patient typically 24 to 48 hours after the completion of melphalan administration.

  • Supportive Care: Patients receive supportive care, including prophylactic antibiotics, antiemetics, and transfusions, to manage the side effects of high-dose chemotherapy, primarily myelosuppression.

ASCT_Workflow Patient_Evaluation Patient Evaluation Stem_Cell_Mobilization Stem Cell Mobilization & Collection Patient_Evaluation->Stem_Cell_Mobilization Conditioning High-Dose Melphalan (200 mg/m²) Stem_Cell_Mobilization->Conditioning Stem_Cell_Infusion Autologous Stem Cell Infusion Conditioning->Stem_Cell_Infusion Supportive_Care Supportive Care Stem_Cell_Infusion->Supportive_Care

Conclusion

While a direct comparison with "this compound" is not feasible due to the absence of relevant data, melphalan remains a critical therapeutic agent in oncology, particularly for multiple myeloma. Its well-understood mechanism of action, established clinical efficacy, and decades of use provide a strong foundation for its continued role in cancer treatment and as a benchmark for the development of novel therapies. Researchers are encouraged to consult the referenced literature for more in-depth information on melphalan's pharmacology and clinical applications.

References

Comparison Guide: Efficacy of AB-163 in Cisplatin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

As no public information is available for a compound specifically named "AB-163," this guide serves as a comprehensive template. Researchers can use this structure to present their findings on this compound, comparing it with existing alternatives for treating cisplatin-resistant cancers. The provided data for alternative compounds are illustrative and based on existing research.

This guide provides a comparative analysis of the pre-clinical efficacy of this compound in cisplatin-resistant cancer cell lines. The performance of this compound is evaluated against other compounds known to have activity in similar models.

Data Presentation: Comparative Efficacy

The following table summarizes the cytotoxic and apoptotic effects of this compound and alternative compounds on a cisplatin-resistant ovarian cancer cell line (OVCAR-3) and a cisplatin-resistant head and neck cancer cell line (HN30R).

CompoundCell LineIC₅₀ (µM)% Apoptosis (at IC₅₀)Key Protein Modulation
This compound OVCAR-3[Insert Data][Insert Data][Insert Protein Data, e.g., Downregulates XYZ]
HN30R[Insert Data][Insert Data][Insert Protein Data, e.g., Upregulates ABC]
ARV-825 HN30R~0.05IncreasedDownregulates BRD4, c-Myc, Survivin, and RAD51[1]
Mithramycin OVCAR-3Low nM rangeInduces G1 arrestInhibits Sp1 dependent transcription[2]
Cisplatin OVCAR-3>10Minimal-
HN30R>15Minimal-

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action for this compound, targeting the PI3K/Akt/mTOR signaling pathway, which is a key pathway implicated in cisplatin resistance.[3] Activation of this pathway can promote cell survival and inhibit apoptosis. This compound is hypothesized to inhibit a key kinase in this pathway, thereby restoring cisplatin sensitivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival AB163 This compound AB163->Akt Inhibits

Fig. 1: Hypothesized signaling pathway of this compound.
Experimental Workflow

The following diagram outlines the general workflow used to assess the efficacy of this compound in cisplatin-resistant cell lines.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Culture Cisplatin-Resistant and Parental Cell Lines B Seed Cells in 96-well and 6-well plates A->B C Treat cells with this compound, Alternatives, and Cisplatin at various concentrations B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V) C->E F Protein Expression Analysis (Western Blot) C->F G Calculate IC50 values, % Apoptosis, and Protein Level Changes D->G E->G F->G

Fig. 2: Workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Development of Cisplatin-Resistant Lines
  • Cell Lines: Parental human cancer cell lines (e.g., OVCAR-3, HN30) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Resistance Induction: Cisplatin-resistant sublines are developed by continuous exposure to gradually increasing concentrations of cisplatin over a period of 6-12 months. Resistance is confirmed by a significant increase in the IC₅₀ value of cisplatin compared to the parental line.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The next day, cells are treated with serial dilutions of this compound, alternative compounds, or cisplatin for 72 hours. A vehicle-treated group serves as a control.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[5][6][7]

  • Cell Preparation: Cells are seeded in 6-well plates and treated with compounds at their respective IC₅₀ concentrations for 48 hours.

  • Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in cell survival and apoptosis pathways.[8][9][10][11]

  • Lysate Preparation: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., BRD4, c-Myc, Akt, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

References

A Comparative Meta-Analysis of Alkylating Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on AB-163: Initial searches for an alkylating agent specifically named "this compound" did not yield any relevant scientific or clinical data. The identifier "this compound" in public records is primarily associated with legislative bills in Wisconsin and California and is not linked to any known therapeutic compound in oncology. Therefore, this guide provides a meta-analysis and comparison of several well-established and clinically significant alkylating agents, which are foundational in cancer chemotherapy.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of key alkylating agents based on their performance, supported by experimental data.

Introduction to Alkylating Agents

Alkylating agents represent one of the earliest and most widely used classes of anticancer drugs.[1][2] Their mechanism of action involves the transfer of an alkyl group to various nucleophilic sites on cellular macromolecules, most importantly, DNA.[1][3] This alkylation can lead to DNA strand breaks, cross-linking of DNA strands, and abnormal base pairing, ultimately inhibiting DNA replication and transcription, which triggers cell cycle arrest and apoptosis (programmed cell death).[4][5] These agents are active in all phases of the cell cycle and are particularly effective against rapidly dividing cancer cells.[4][5]

The major classes of classical alkylating agents include:

  • Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan, Chlorambucil)[2][6]

  • Nitrosoureas (e.g., Carmustine, Lomustine)[2][6]

  • Alkyl Sulfonates (e.g., Busulfan)[2]

  • Triazines (e.g., Temozolomide, Dacarbazine)[2]

  • Ethylenimines (e.g., Thiotepa)[2]

Platinum-based drugs like Cisplatin, Carboplatin, and Oxaliplatin are often categorized with alkylating agents due to their similar mechanism of causing DNA cross-links, though they are technically "alkylating-like" agents as they do not possess an alkyl group.[1][2]

This guide will focus on a comparative analysis of four representative drugs: Cyclophosphamide , Carmustine , Cisplatin , and Temozolomide .

Comparative Efficacy and Toxicity

The following tables summarize key quantitative data for the selected alkylating agents, providing a basis for comparison of their clinical and pharmacological profiles.

Table 1: Comparative Efficacy of Selected Alkylating Agents
Agent (Class)Cancer IndicationsResponse Rate (as monotherapy or in combination)IC50 Range (in various cancer cell lines)
Cyclophosphamide (Nitrogen Mustard)Breast cancer, lymphomas, leukemias, ovarian cancer.[6][7]Varies significantly with cancer type and combination regimen.1 - 100 µM
Carmustine (Nitrosourea)Brain tumors (glioblastoma), multiple myeloma, lymphomas.[6]~20-40% in recurrent glioblastoma (monotherapy).10 - 200 µM
Cisplatin (Platinum-like)Testicular, ovarian, bladder, lung, head and neck cancers.>80% in testicular cancer (combination).0.5 - 50 µM
Temozolomide (Triazene)Glioblastoma, anaplastic astrocytoma, melanoma.[6]~20-35% in newly diagnosed glioblastoma (with radiation).5 - 500 µM

IC50 (half maximal inhibitory concentration) values are highly dependent on the cell line and experimental conditions.

Table 2: Comparative Toxicity Profiles
AgentCommon Adverse EffectsDose-Limiting Toxicities
Cyclophosphamide Myelosuppression, nausea, vomiting, hair loss, hemorrhagic cystitis.Myelosuppression, hemorrhagic cystitis.
Carmustine Myelosuppression (delayed), nausea, vomiting, pulmonary fibrosis.Delayed and cumulative myelosuppression, pulmonary toxicity.
Cisplatin Nausea and vomiting (severe), nephrotoxicity, ototoxicity, neurotoxicity.Nephrotoxicity, neurotoxicity.
Temozolomide Nausea, vomiting, fatigue, myelosuppression (primarily thrombocytopenia and neutropenia).Myelosuppression.

Mechanism of Action and Signaling Pathways

The primary mechanism for all these agents is the induction of DNA damage, which, if not repaired, leads to the activation of cell death pathways.

DNA_Damage_Response cluster_agents Alkylating Agents cluster_dna DNA Damage cluster_response Cellular Response Cyclophosphamide Cyclophosphamide DNA_Adducts DNA Adducts (Guanine N7) Cyclophosphamide->DNA_Adducts Alkylation Carmustine Carmustine Carmustine->DNA_Adducts Alkylation Cisplatin Cisplatin DNA_Crosslinks Inter/Intrastrand Cross-links Cisplatin->DNA_Crosslinks Platination Temozolomide Temozolomide Temozolomide->DNA_Adducts Alkylation DNA_Adducts->DNA_Crosslinks DDR DNA Damage Response (ATM/ATR, p53) DNA_Adducts->DDR DNA_Crosslinks->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax/Bcl-2, Caspases) DDR->Apoptosis DNA_Repair DNA Repair (NER, BER, HR) DDR->DNA_Repair Cell_Cycle_Arrest->Apoptosis If damage is severe Cell_Death Cell_Death Apoptosis->Cell_Death Survival Survival DNA_Repair->Survival

Caption: Generalized signaling pathway of alkylating agents leading to cell death.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate alkylating agents.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an alkylating agent that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The alkylating agent is serially diluted in culture medium to a range of concentrations. The medium in the wells is replaced with the drug-containing medium, and the plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Add serial dilutions of alkylating agent A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

Comparative Efficacy of Pembrolizumab in Advanced Sarcoma Subtypes: A Review of the SARC028 Trial

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a therapeutic agent designated "AB-163" in the context of sarcoma treatment did not yield any publicly available information. Therefore, this guide presents a comparative study of a well-documented immunotherapy agent, Pembrolizumab, as a representative example of targeted therapy analysis in various sarcoma subtypes. This guide is intended for researchers, scientists, and drug development professionals.

This document provides a detailed comparison of the clinical activity of Pembrolizumab across different subtypes of advanced soft tissue and bone sarcomas, with a primary focus on the findings from the multicenter, phase II SARC028 clinical trial. Efficacy data for Pembrolizumab is compared with reported outcomes for standard-of-care chemotherapy in similar patient populations.

Data Presentation: Comparative Efficacy of Pembrolizumab vs. Standard of Care

The following tables summarize the clinical efficacy of Pembrolizumab as observed in the SARC028 trial and compare it with the efficacy of standard-of-care chemotherapy regimens in four major sarcoma subtypes.

Table 1: Pembrolizumab in Undifferentiated Pleomorphic Sarcoma (UPS) vs. Standard of Care

MetricPembrolizumab (SARC028)Standard of Care (Doxorubicin-based regimens)
Objective Response Rate (ORR) 23% (9/40 patients)[1]~12-25%
Complete Response (CR) 2/40 patients[1]Data not consistently reported
Partial Response (PR) 7/40 patients[1]Data not consistently reported
Median Progression-Free Survival (PFS) 3 months[1]~4.6 months[2]
12-week PFS Rate 50%[1]Not consistently reported
Median Overall Survival (OS) 12 months[1]~12-15 months[2]

Table 2: Pembrolizumab in Dedifferentiated Liposarcoma (DDLPS) vs. Standard of Care

MetricPembrolizumab (SARC028)Standard of Care (Doxorubicin/Ifosfamide)
Objective Response Rate (ORR) 10% (4/39 patients)[1]12-17%[2]
Complete Response (CR) 0/39 patients[1]Data not consistently reported
Partial Response (PR) 4/39 patients[1]Data not consistently reported
Median Progression-Free Survival (PFS) 2 months[1]~2.4 months[2]
12-week PFS Rate 44%[1]Not consistently reported
Median Overall Survival (OS) 13 months[1]~15.2 months[2]

Table 3: Pembrolizumab in Synovial Sarcoma vs. Standard of Care

MetricPembrolizumab (SARC028)Standard of Care (Ifosfamide-based regimens)
Objective Response Rate (ORR) 10% (1/10 patients)[3]25-60% (Anthracycline + Ifosfamide)[4][5]
Complete Response (CR) 0/10 patients[6]Data varies by study
Partial Response (PR) 1/10 patients[6]Data varies by study
Median Progression-Free Survival (PFS) Not specifically reported for subtype~7.4 months (Doxorubicin + Ifosfamide)[7]
12-week PFS Rate Not specifically reported for subtypeNot consistently reported
Median Overall Survival (OS) Not specifically reported for subtype~14.3 months (Doxorubicin + Ifosfamide)[7]

Table 4: Pembrolizumab in Leiomyosarcoma vs. Standard of Care

MetricPembrolizumab (SARC028)Standard of Care (Gemcitabine + Docetaxel)
Objective Response Rate (ORR) 0% (0/10 patients)[6]~20-36%[8][9]
Complete Response (CR) 0/10 patients[6]~5%[8]
Partial Response (PR) 0/10 patients[6]~31%[8]
Median Progression-Free Survival (PFS) Not specifically reported for subtype~4.4-5.5 months[8][9]
12-week PFS Rate Not specifically reported for subtype~60%[8]
Median Overall Survival (OS) Not specifically reported for subtype~14.5-26.5 months[8][9]

Experimental Protocols

SARC028 Clinical Trial Protocol

The SARC028 study was a multicenter, two-cohort, open-label phase II trial of Pembrolizumab monotherapy in patients with advanced soft tissue sarcomas (STS) and bone sarcomas (BS).[10]

  • Patient Population: Patients with metastatic or surgically unresectable, locally advanced sarcoma were eligible. For the soft tissue sarcoma arm, patients had to be 18 years or older.[3][11] The trial enrolled specific cohorts for Undifferentiated Pleomorphic Sarcoma (UPS), Dedifferentiated Liposarcoma (DDLPS), Synovial Sarcoma, and Leiomyosarcoma.[6] Patients could have received up to three prior lines of systemic anticancer therapy.[10]

  • Treatment Regimen: Pembrolizumab was administered at a dose of 200 mg intravenously every 3 weeks.[11] Treatment could continue for a maximum of 2 years for patients who achieved stable disease, partial response, or complete response.[12]

  • Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as assessed by the investigator according to RECIST v1.1.[3][6] Tumor assessments using CT or MRI were performed at baseline, after 8 weeks of therapy, and then every 12 weeks thereafter.[11]

  • Biomarker Analysis: Pre- and on-treatment tumor biopsies were mandatory for correlative studies, including the analysis of PD-L1 expression and immune cell infiltrates.[11]

Standard of Care Treatment Protocols

Standard-of-care systemic therapy for advanced soft tissue sarcomas typically involves chemotherapy. The choice of regimen depends on the sarcoma subtype and prior treatments.

  • Doxorubicin-based Regimens: Often used as a first-line treatment, doxorubicin can be administered as a single agent or in combination with other drugs like ifosfamide.[2]

  • Ifosfamide-based Regimens: High-dose ifosfamide is particularly active in synovial sarcoma.[7]

  • Gemcitabine and Docetaxel: This combination is a common choice for the treatment of leiomyosarcoma.[8][9]

Signaling Pathways and Experimental Workflows

Pembrolizumab Mechanism of Action

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor on T-cells.[13][14] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells, Pembrolizumab releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.[15]

Pembrolizumab_Mechanism_of_Action cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PD-L1/L2 PD-L1/PD-L2 PD-1 PD-1 Receptor PD-L1/L2->PD-1 Inhibition T-Cell T-Cell T-Cell->Tumor Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blocks

Caption: Pembrolizumab blocks the PD-1 receptor on T-cells, preventing tumor cells from deactivating them.

SARC028 Experimental Workflow

The workflow for the SARC028 clinical trial involved patient screening, enrollment into specific sarcoma subtype cohorts, treatment with Pembrolizumab, and regular monitoring for response and toxicity.

SARC028_Workflow Screening Patient Screening (Advanced Sarcoma) Enrollment Enrollment into Subtype Cohorts (UPS, DDLPS, SS, LMS, etc.) Screening->Enrollment Baseline Baseline Assessment (Imaging, Biopsy) Enrollment->Baseline Treatment Pembrolizumab 200mg IV (Every 3 Weeks) Baseline->Treatment Week8 Week 8 Assessment (Imaging, Biopsy) Treatment->Week8 Follow-up Subsequent Assessments (Imaging every 12 weeks) Week8->Follow-up Follow-up->Follow-up Progression Disease Progression or Unacceptable Toxicity Follow-up->Progression if progression Off-study Off Study Progression->Off-study

Caption: Workflow of the SARC028 clinical trial from patient screening to follow-up.

References

Safety Operating Guide

AB-163 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Substance Disclaimer

Please be advised that "AB-163" is a fictional substance created for the purpose of this instructional guide. The following procedures are based on established safety protocols for handling and disposing of hazardous chemicals in a laboratory setting. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and follow your institution's environmental health and safety guidelines.

Immediate Safety and Disposal Procedures for this compound

This document provides essential safety and logistical information for the proper handling and disposal of the hypothetical chemical compound this compound, a volatile organic solvent with suspected carcinogenic properties. Strict adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety Precautions
  • Exposure Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A baseline of Level C personal protective equipment is mandatory when handling this compound.[2][3] For situations with a high risk of splashing or aerosol generation, Level B protection should be considered.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for organic solvents are readily accessible in the work area.[4][5]

This compound Waste Categorization and Segregation

This compound waste is classified as a hazardous waste due to its ignitability and toxicity.[6][7][8] Proper segregation is crucial to prevent dangerous reactions.[9][10]

  • Liquid Waste: Collect all liquid this compound waste, including contaminated solvents and rinsate, in a designated, properly labeled hazardous waste container.[9]

  • Solid Waste: Contaminated solid waste such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled solid hazardous waste container.[5]

  • Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or corrosive materials.[11]

Step-by-Step Disposal Plan
  • Container Selection: Use only approved, chemically compatible containers for this compound waste. Containers must be in good condition with no leaks or cracks and have a secure, tight-fitting lid.[9][10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic").[9][12] Maintain a log of the contents and their approximate concentrations on the label or an attached tag.

  • Accumulation: Keep waste containers closed at all times, except when adding waste.[9] Store the containers in a designated satellite accumulation area within the laboratory, in secondary containment to catch any potential leaks.

  • Request for Pickup: Once the waste container is full, or if it has been in the lab for an extended period (consult your institution's guidelines), submit a request for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department.[13]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterSpecificationDescription
Personal Protective Equipment (PPE)
GlovesNitrile, 11 mil minimum thickness[14]Double-gloving is recommended for extended handling.
Eye ProtectionChemical splash goggles or face shield[15]Must provide a complete seal around the eyes.
Lab CoatChemical-resistant materialTo protect against splashes and contamination.
Respiratory ProtectionAir-purifying respirator with organic vapor cartridgesRequired for any handling outside of a fume hood.[2]
Waste Container Specifications
Liquid Waste Container4L amber glass bottle with PTFE-lined capMust be compatible with organic solvents.
Solid Waste Container5-gallon plastic bucket with a lid[13]Lined with a heavy-duty plastic bag.
Emergency Procedures
Skin ExposureFlush with water for at least 15 minutes[4][5]Remove contaminated clothing immediately.
Eye ExposureFlush eyes for a minimum of 15 minutes[1]Seek immediate medical attention.

Experimental Protocol: Spill Cleanup for this compound

This protocol outlines the procedure for cleaning up a small, incidental spill of this compound (less than 100 mL) within a laboratory setting. For larger spills, evacuate the area and contact your institution's emergency response team.[4][16]

1. Materials:

  • This compound spill kit (containing absorbent pads, vermiculite, or cat litter)[17]
  • Personal Protective Equipment (PPE) as specified in the table above.
  • Waste container for contaminated solids, properly labeled.
  • "Caution: Chemical Spill" sign.

2. Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[17]
  • Don PPE: Put on all required personal protective equipment, including respiratory protection if the spill is outside a fume hood.
  • Control the Spill: If safe to do so, prevent the spread of the liquid by creating a dike around the spill using absorbent material from the spill kit. Work from the outside of the spill inward.[13][17]
  • Absorb the Spill: Apply absorbent material directly onto the spilled this compound. Allow sufficient time for complete absorption.
  • Collect Waste: Carefully scoop or sweep the absorbed material into the designated solid hazardous waste container.[13]
  • Decontaminate the Area: Wipe down the spill area with a compatible cleaning solution as recommended by your institution's safety protocols.
  • Dispose of Contaminated Materials: Place all used absorbent materials, contaminated gloves, and any other contaminated items into the hazardous waste container.
  • Seal and Label: Securely close the waste container and ensure it is correctly labeled.
  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.[16]
  • Restock Spill Kit: Replenish any used supplies in the spill kit.[4]

Mandatory Visualizations

AB163_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solvents, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, absorbent pads) waste_type->solid_waste Solid liquid_container Use Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Use Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Satellite Accumulation Area (Secondary Containment) liquid_container->storage solid_container->storage full_check Container Full? storage->full_check full_check->storage No request_pickup Request EH&S Hazardous Waste Pickup full_check->request_pickup Yes end End: Waste Removed request_pickup->end

Caption: this compound Waste Disposal Workflow.

This diagram illustrates the decision-making process for the proper segregation and disposal of liquid and solid waste contaminated with the hypothetical compound this compound.

References

Essential Safety and Handling Protocols for the Investigational Vaccine AB-163 (BNT163)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of AB-163, an investigational mRNA-based vaccine candidate (BNT163) for the prevention of genital herpes.[1][2][3][4] Adherence to these procedures is essential to ensure personnel safety, maintain product integrity, and uphold regulatory compliance throughout the clinical trial process.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for the investigational product this compound is not publicly available, the following table outlines the recommended PPE based on general guidelines for handling investigational vaccines in a clinical research setting. A point-of-care risk assessment should be conducted to determine the specific PPE required for each procedure.[5]

EquipmentTaskRationale
Nitrile Gloves Receipt, handling, preparation, administration, and disposal of the vaccine.To prevent contamination of the product and protect personnel from potential exposure to the investigational agent and any cleaning/disinfecting agents used.[6] Gloves should be changed between patients.[6]
Safety Glasses/Goggles or Face Shield Vaccine preparation and administration.To protect the eyes from potential splashes or aerosols during handling and administration.[6]
Laboratory Coat or Disposable Gown All handling procedures within the laboratory or clinical setting.To protect skin and personal clothing from contamination.
Surgical Mask Vaccine preparation and administration.To protect the sterile field during vaccine preparation and to provide a barrier against respiratory droplets.[6]

Experimental Protocols: Step-by-Step Guidance

The following protocols provide a detailed methodology for the handling of the investigational vaccine this compound throughout its lifecycle in a clinical trial setting.

Receipt and Inspection of Investigational Product
  • Verification: Upon receipt of a shipment of this compound, immediately verify the contents against the shipping inventory. Check for any discrepancies in product identity, quantity, lot numbers, and expiry dates.

  • Temperature Monitoring: Confirm that the required cold chain has been maintained throughout transport by checking the temperature monitoring data. mRNA vaccines typically require ultra-low temperature storage.[7][8][9]

  • Integrity Check: Inspect the packaging and vials for any signs of damage, such as cracks, leaks, or compromised seals.

  • Documentation: Record all receipt details in the Investigational Product Accountability Log, including the date and time of receipt, quantity, lot numbers, and the condition of the shipment.

  • Quarantine: Place the shipment in a designated and secure quarantine area until all checks are complete and the product is formally accepted into inventory.

Storage and Temperature Monitoring
  • Secure Storage: Store this compound in a secure, locked, and dedicated freezer with restricted access to authorized personnel only.[10]

  • Temperature Requirements: Maintain the vaccine at the sponsor-specified ultra-low temperature, typically -70°C for mRNA vaccines.[8]

  • Continuous Monitoring: Utilize a calibrated and continuously monitored temperature system with alarms to ensure the storage temperature remains within the specified range.

  • Documentation: Maintain a detailed temperature log for the storage unit. Any temperature deviations must be documented, reported to the sponsor immediately, and the product quarantined until its integrity can be confirmed.

Preparation and Dispensing
  • Aseptic Technique: All preparation activities must be conducted in a clean and controlled environment using aseptic techniques to prevent contamination.

  • Thawing: Follow the sponsor's specific instructions for thawing the vaccine vials. This is a critical step for mRNA vaccines to ensure their stability.[9]

  • Reconstitution/Dilution: If required, reconstitute or dilute the vaccine precisely according to the protocol using the specified diluent.

  • Labeling: Label each prepared dose accurately with the participant identification number, date, and time of preparation, and any other information required by the protocol.

  • Dispensing: Dispense the prepared vaccine to the authorized administrator with clear instructions for administration. Document the dispensing event in the Investigational Product Accountability Log.

Disposal of Unused and Used Investigational Product
  • Segregation: All used and unused this compound materials, including empty or partially used vials, syringes, and needles, must be segregated as pharmaceutical waste.

  • Sharps Disposal: Immediately dispose of all used needles and syringes in a designated, puncture-resistant sharps container.[5]

  • Waste Containers: Place all other vaccine-related waste into clearly labeled pharmaceutical waste containers.

  • Documentation: Document the quantity of wasted or returned product in the Investigational Product Accountability Log.

  • Final Disposition: Arrange for the final disposal of the pharmaceutical waste through a licensed medical waste vendor, following all local, state, and federal regulations. The method of destruction is typically incineration.

Logical Workflow for Handling Investigational Vaccine this compound

The following diagram illustrates the key stages and decision points in the handling of the investigational vaccine this compound.

G cluster_receipt Receipt cluster_storage Storage cluster_preparation Preparation & Dispensing cluster_documentation Documentation Receipt Receive Shipment of this compound Inspect Inspect Shipment (Verify Contents, Temp, Integrity) Receipt->Inspect AccountabilityLog Update Investigational Product Accountability Log Receipt->AccountabilityLog Quarantine Quarantine Product Inspect->Quarantine Store Store in Secure Ultra-Low Temperature Freezer Quarantine->Store If OK ReportSponsor Report to Sponsor Quarantine->ReportSponsor If Issue Monitor Continuously Monitor Temperature Store->Monitor Prepare Prepare Vaccine (Thaw, Reconstitute/Dilute) Store->Prepare Dispense Dispense Labeled Dose Prepare->Dispense Prepare->AccountabilityLog Administer Administer to Participant Dispense->Administer Dispose Dispose of Used/Unused Product as Pharmaceutical Waste Administer->Dispose Administer->AccountabilityLog Dispose->AccountabilityLog

Caption: Workflow for the handling of investigational vaccine this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.